A-674563
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQXPIQBZCMR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462115 | |
| Record name | A-674563 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552325-73-2 | |
| Record name | A-674563 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-674563 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | A-674563 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-674563 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Target of A-674563
Introduction
A-674563 is a potent, orally bioavailable, and selective small molecule inhibitor.[1][2][3] Extensive research has identified its primary molecular target and elucidated its mechanism of action, making it a valuable tool compound for studying cellular signaling pathways implicated in cancer and other diseases. This guide provides a detailed overview of the primary target of this compound, its effects on downstream signaling, and the experimental protocols used to characterize its activity.
Primary Target: Serine/Threonine-Protein Kinase Akt1
The primary molecular target of this compound is Akt1 (also known as Protein Kinase B alpha, PKBα).[4][5] Akt1 is a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism. This compound functions as an ATP-competitive and reversible inhibitor of Akt1. While it potently inhibits the kinase activity of Akt1, it does not prevent the upstream phosphorylation of Akt itself. Instead, it blocks the subsequent phosphorylation of downstream Akt substrates.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value (nM) | Notes |
| Akt1 | K_i_ | 11 | Primary target; cell-free kinase assay. |
| PKA | IC_50_ | 16 | An off-target kinase in the same AGC family. |
| Cdk2 | IC_50_ | 46 | An off-target kinase in the CMGC family. |
| PKC | Selectivity | >30-fold | Greater than 30-fold selectivity for Akt1 over PKC. |
Table 2: Cellular Activity of this compound
| Cell Lines | Parameter | Value (µM) | Notes |
| Various Tumor Cells | EC_50_ | 0.4 | Effective concentration for slowing cell proliferation. |
| SW684 (STS) | IC_50_ | 0.22 | Inhibitory concentration after 48 hours. |
| SKLMS1 (STS) | IC_50_ | 0.35 | Inhibitory concentration after 48 hours. |
| MOLM14 (AML) | EC_50_ | 0.06 | Cytotoxicity against human MOLM14 cells. |
Signaling Pathways
This compound primarily modulates the PI3K/Akt signaling cascade. Upon activation by upstream signals like growth factors, PI3K generates PIP3, which recruits Akt and its activating kinase, PDK1, to the cell membrane. Activated Akt then phosphorylates a multitude of downstream substrates to regulate cellular processes. By inhibiting Akt1, this compound prevents these downstream phosphorylation events, leading to cell cycle arrest and apoptosis.
Downstream Effects of this compound:
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Decreased Substrate Phosphorylation: this compound leads to a dose-dependent reduction in the phosphorylation of key Akt targets, including GSK3, TSC2, and mTOR.
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FOXO3A Nuclear Translocation: Inhibition of Akt by this compound prevents the phosphorylation of FOXO3A, a transcription factor. This allows FOXO3A to translocate from the cytoplasm to the nucleus, where it promotes the expression of genes involved in cell cycle arrest and apoptosis.
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Cell Cycle Arrest and Apoptosis: By blocking pro-survival signals, this compound induces a G2 cell cycle arrest and triggers apoptosis in sensitive cancer cell lines.
-
Off-Target Effects: Studies have shown that this compound can also decrease the activity of Sphingosine Kinase 1 (SphK1), contributing to its anti-leukemic effects. Furthermore, it has been noted to suppress CDK2 activity, which may contribute to its efficacy in non-small cell lung cancer cells.
Experimental Protocols
The characterization of this compound relies on specific biochemical and cell-based assays.
1. Akt1 Kinase Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of Akt1.
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Principle: A radioactive or non-radioactive method is used to quantify the transfer of a phosphate group from ATP to a specific Akt substrate peptide.
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Methodology:
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Reaction Setup: The assay is conducted at room temperature for 30 minutes in a 50 µL reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100, and 5 µM ATP.
-
Components: The reaction includes approximately 60 ng of recombinant His-tagged Akt1, 5 µM of a biotinylated Bad peptide substrate, and 0.5 µCi of [γ-³³P]ATP.
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Inhibitor Addition: this compound is added at various concentrations to determine its inhibitory effect.
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Termination: The reaction is stopped by adding 50 µL of a termination buffer (0.1 M EDTA, pH 8.0, and 4 M NaCl).
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Detection: The biotinylated Bad peptides are captured on streptavidin-coated plates (e.g., FlashPlates). The amount of incorporated radiolabeled phosphate is then quantified using a scintillation counter to determine the level of kinase inhibition.
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2. Alamar Blue Cell Viability Assay (In Cellulo)
This assay measures the effect of this compound on the proliferation and viability of cultured cells.
-
Principle: The Alamar Blue reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active (i.e., viable) cells. The fluorescence intensity is directly proportional to the number of living cells.
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Methodology:
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
Reagent Addition: Following treatment, the culture medium is removed, and cells are gently washed with PBS. 100 µL of Alamar Blue reagent, diluted 1:10 in fresh growth media, is added to each well.
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Incubation: The plates are incubated until the color changes, as per the manufacturer's instructions.
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Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 544 nm and an emission wavelength of 595 nm.
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Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits cell growth by 50% (IC_50_ or EC_50_).
-
References
An In-depth Technical Guide to the Downstream Signaling Effects of A-674563
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-674563 is a potent, orally bioavailable, and ATP-competitive inhibitor of Akt1 (Protein Kinase Bα), a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt signaling cascade is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to support further research and drug development efforts.
Mechanism of Action and Kinase Selectivity
This compound selectively inhibits the kinase activity of Akt1 by competing with ATP for its binding site. This inhibition prevents the phosphorylation of a multitude of downstream substrates, thereby modulating their activity and triggering a cascade of cellular responses. While highly selective for Akt1, this compound has been shown to exhibit off-target activity against Protein Kinase A (PKA) and Cyclin-Dependent Kinase 2 (CDK2), which should be considered when interpreting experimental results.
Quantitative Kinase Inhibition Data
| Kinase | Parameter | Value (nM) | Reference |
| Akt1 | Ki | 11 | |
| PKA | Ki | 16 | |
| CDK2 | Ki | 46 | |
| GSK3β | Ki | 110 | |
| ERK2 | Ki | >10,000 |
Cellular Activity
| Cell Line | Parameter | Value (µM) | Reference |
| Tumor Cells (General) | EC50 (Proliferation) | 0.4 | |
| SW684 (Soft Tissue Sarcoma) | IC50 (48 hours) | 0.22 | |
| SKLMS1 (Soft Tissue Sarcoma) | IC50 (48 hours) | 0.35 |
Core Downstream Signaling Pathways Modulated by this compound
Inhibition of Akt1 by this compound leads to the decreased phosphorylation and subsequent modulation of several key downstream effector proteins. This ripple effect through various signaling cascades ultimately culminates in the observed anti-proliferative and pro-apoptotic effects of the compound.
Caption: this compound inhibits Akt1, impacting key downstream effectors.
Glycogen Synthase Kinase 3 (GSK3)
In the canonical Akt pathway, Akt1 phosphorylates and inactivates GSK3α and GSK3β. Treatment with this compound relieves this inhibition, leading to the activation of GSK3. Active GSK3 is implicated in the regulation of cell cycle progression, and its activation by this compound is a contributing factor to the observed G2/M phase cell cycle arrest.
Murine Double Minute 2 (MDM2) and p53
Akt1 can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting Akt1, this compound decreases MDM2 phosphorylation and its activity. This leads to the stabilization and accumulation of p53, a potent transcription factor that can induce apoptosis and cell cycle arrest.
Forkhead Box O3 (FOXO3a)
FOXO3a is a transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest. Akt1 phosphorylates FOXO3a, leading to its sequestration in the cytoplasm and preventing its transcriptional activity. This compound-mediated inhibition of Akt1 allows for the dephosphorylation and nuclear translocation of FOXO3a, where it can activate its pro-apoptotic target genes.
Tuberous Sclerosis Complex 2 (TSC2) and mTOR Signaling
Akt1 phosphorylates and inhibits TSC2, a tumor suppressor that, in its active state, inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). Inhibition of Akt1 by this compound leads to the activation of TSC2, subsequent inhibition of mTORC1 signaling, and decreased phosphorylation of its downstream effector, the ribosomal protein S6. This disruption of the mTOR pathway contributes to the anti-proliferative effects of this compound.
Growth Arrest and DNA Damage-inducible 45 Alpha (GADD45A)
Treatment with this compound has been shown to upregulate the expression of GADD45A in a p53-independent manner. GADD45A is a stress-inducible gene that plays a crucial role in the G2/M cell cycle checkpoint. The precise mechanism linking Akt1 inhibition to GADD45A upregulation is still under investigation but is a key contributor to the cell cycle arrest induced by this compound.
Cellular Outcomes of this compound Treatment
The modulation of the aforementioned signaling pathways by this compound culminates in distinct and measurable cellular phenotypes, primarily cell cycle arrest and apoptosis.
G2/M Phase Cell Cycle Arrest
This compound treatment induces a robust cell cycle arrest at the G2/M transition in various cancer cell lines. This effect is a confluence of multiple downstream events, including the activation of GSK3 and the p53-independent upregulation of GADD45A. The off-target inhibition of CDK2 by this compound may also contribute to perturbations in cell cycle progression.
Induction of Apoptosis
This compound is a potent inducer of apoptosis. This programmed cell death is triggered by the activation of pro-apoptotic transcription factors such as p53 and FOXO3a, which are stabilized and activated, respectively, following Akt1 inhibition. The apoptotic cascade is executed through the activation of caspases, as evidenced by the cleavage of caspase-3 and caspase-9 in this compound-treated cells.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.
Western Blotting for Phosphoprotein Analysis
This protocol is designed to assess the phosphorylation status of Akt1 downstream targets.
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Cell Lysis:
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Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
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Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.
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Determine protein concentration using a BCA assay.
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-
SDS-PAGE and Electrotransfer:
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Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
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Separate proteins on a polyacrylamide gel by SDS-PAGE.
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Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate with primary antibodies against total and phosphorylated forms of Akt, GSK3, MDM2, FOXO3, TSC2, and S6 overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash again and detect chemiluminescence using an appropriate substrate and imaging system.
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Caption: A typical workflow for Western blot analysis.
Cell Viability Assay (MTT/WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours).
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Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
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If using MTT, add solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate cell viability as a percentage relative to vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
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Treat cells with this compound for the desired time.
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Harvest cells, including any floating cells, and wash with PBS.
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Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
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Incubate at -20°C for at least 2 hours.
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Wash the cells to remove ethanol and resuspend in PBS containing RNase A and PI.
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Incubate in the dark for 30 minutes at room temperature.
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Analyze the DNA content by flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Treat cells with this compound for the desired time.
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Harvest all cells and wash with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
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Incubate in the dark for 15 minutes at room temperature.
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Analyze the stained cells by flow cytometry within 1 hour.
In Vivo Downstream Effects
In preclinical xenograft models, oral administration of this compound has been shown to slow tumor growth. Immunohistochemical analysis of tumor tissues from these models confirms the in vitro findings, demonstrating increased levels of GADD45A and a decrease in the proliferation marker PCNA. Furthermore, TUNEL assays on these tumor sections reveal an increase in apoptotic cells, corroborating the pro-apoptotic mechanism of this compound in a whole-animal context.
Conclusion
This compound is a selective Akt1 inhibitor that exerts its anti-cancer effects through the modulation of a complex network of downstream signaling pathways. By inhibiting the phosphorylation of key substrates like GSK3, MDM2, and FOXO3, and inducing the expression of GADD45A, this compound effectively triggers G2/M cell cycle arrest and apoptosis in malignant cells. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the Akt signaling pathway. A thorough understanding of these downstream effects is critical for the rational design of combination therapies and the identification of predictive biomarkers for patient stratification.
A-674563: A Technical Guide to its Role as a PI3K/Akt Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-674563, a potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). This compound serves as a critical tool for researchers investigating the physiological and pathophysiological roles of the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. Its utility in preclinical studies, particularly in oncology, underscores the therapeutic potential of targeting this pathway.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive, and reversible inhibitor of Akt.[1] It selectively targets Akt1, a key node in the PI3K signaling cascade.[2][3][4] While it does not inhibit the phosphorylation of Akt itself, this compound effectively blocks the kinase activity of Akt, thereby preventing the phosphorylation of its downstream substrates.[5] This targeted inhibition leads to a cascade of cellular events, including the induction of G2 cell cycle arrest and apoptosis in various cancer cell lines.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that governs cell cycle regulation. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and reduced apoptosis. This compound's ability to modulate this pathway makes it a valuable compound for cancer research.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) |
| Akt1 | K_i_ | 11 |
| PKA | IC_50_ | 16 |
| Cdk2 | IC_50_ | 46 |
| GSK-3β | K_i_ | 110 |
| PKCδ | K_i_ | 360 |
| RSK2 | K_i_ | 580 |
| MAPK-AP2 | K_i_ | 1100 |
| PKCγ | K_i_ | 1200 |
| Chk1 | K_i_ | 2600 |
| CK2 | K_i_ | 5400 |
| SRC | K_i_ | 13000 |
Data sourced from multiple kinase assays.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| Tumor Cells (general) | Proliferation | EC_50_ | 0.4 |
| SW684 (STS) | Inhibition | IC_50_ (48 hrs) | 0.22 |
| SKLMS1 (STS) | Inhibition | IC_50_ (48 hrs) | 0.35 |
| MOLM14 (Human) | Cytotoxicity | EC_50_ | 0.06 |
STS: Soft Tissue Sarcoma. Data reflects the compound's effect on cell viability and growth.
Experimental Protocols
In Vitro Akt1 Kinase Assay
This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against Akt1.
Materials:
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Recombinant His-tagged Akt1
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Biotinylated mouse Bad peptide (substrate)
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[γ-³³P]ATP
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A-6745663 (test compound)
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Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT
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Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl
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Streptavidin-coated plates (e.g., FLASH plates)
Procedure:
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Prepare a reaction mixture containing 60 ng of His-Akt1, 5 µM biotinylated mouse Bad peptide, and 5 µM ATP in the reaction buffer.
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Add varying concentrations of this compound to the reaction mixture.
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Initiate the kinase reaction by adding 0.5 µCi of [γ-³³P]ATP.
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Incubate the reaction at room temperature for 30 minutes.
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Stop the reaction by adding 50 µL of termination buffer.
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Transfer the reaction mixture to streptavidin-coated plates to immobilize the biotinylated Bad peptides.
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Wash the plates to remove unincorporated [γ-³³P]ATP.
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Measure the incorporated radioactivity using a suitable detector to determine the extent of substrate phosphorylation.
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Calculate the inhibitory activity (e.g., K_i_ or IC_50_) by analyzing the dose-response curve.
Cellular Proliferation Assay (WST-1)
This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
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Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, A427, NCI-H23, NCI-H358, NCI-H1975, NCI-H1650)
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This compound
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DMSO (vehicle control)
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Complete cell culture medium
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96-well cell culture plates
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WST-1 reagent
Procedure:
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Seed the cells in 96-well plates at a density of 1000-2000 cells/well.
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Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere.
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Treat the cells with various concentrations of this compound or DMSO as a control.
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Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
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Add WST-1 reagent to each well and incubate for a further 1-4 hours.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the cell viability as a percentage of the DMSO-treated control and determine the EC_50_ or IC_50_ values.
Visualizations
PI3K/Akt Signaling Pathway and this compound Inhibition
Caption: this compound inhibits Akt kinase activity in the PI3K pathway.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining this compound's in vitro kinase inhibition.
In Vivo Studies
In preclinical animal models, this compound has demonstrated the ability to slow tumor progression. While it may not show significant tumor inhibitory activity as a monotherapy, its efficacy is significantly enhanced when used in combination with other chemotherapeutic agents like paclitaxel. For instance, in a PC-3 prostate cancer mouse xenograft model, the combination of this compound and paclitaxel led to a notable decrease in tumor growth. Furthermore, this compound exhibits good oral bioavailability, a crucial property for in vivo studies and potential therapeutic development.
Selectivity and Off-Target Effects
While this compound is a potent Akt1 inhibitor, it also exhibits inhibitory activity against other kinases, particularly PKA and Cdk2, at nanomolar concentrations. It is important for researchers to consider these off-target effects when interpreting experimental results. For example, some studies suggest that the growth-inhibitory effects of this compound in certain cancer cell lines may be attributable to its suppression of CDK2 activity in addition to its effects on Akt.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the PI3K/Akt signaling pathway. Its well-characterized mechanism of action, coupled with available data on its potency, selectivity, and cellular effects, makes it a cornerstone compound for both basic research and preclinical drug development. Researchers utilizing this compound should remain mindful of its off-target activities to ensure accurate interpretation of their findings. This guide provides a foundational understanding to facilitate the effective use of this compound in advancing our knowledge of Akt signaling in health and disease.
References
A-674563 Induced Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the apoptosis pathway induced by A-674563, a potent and selective inhibitor of the serine/threonine kinase Akt1. The information presented herein is intended to serve as a comprehensive resource, detailing the compound's mechanism of action, downstream signaling effects, and relevant experimental methodologies for its study.
Introduction
This compound is an orally active, ATP-competitive inhibitor of Akt1, a central kinase in the PI3K/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation and hyperactivity of Akt1 are common features in many human cancers, making it a significant target for therapeutic intervention. This compound has been shown to slow the proliferation of tumor cells, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. This guide will elucidate the molecular cascade initiated by this compound, leading to programmed cell death.
Core Mechanism of Action
This compound selectively targets Akt1, binding to its ATP-binding site and preventing the phosphorylation of its downstream substrates. While it does not inhibit the phosphorylation of Akt itself, it effectively blocks the signal transduction cascade that promotes cell survival. In addition to its primary target, this compound has been reported to have off-target activity, notably against cyclin-dependent kinase 2 (CDK2), which contributes to its effects on cell cycle progression.
The inhibition of Akt1 by this compound leads to a cascade of events that culminates in apoptosis. This includes the reduced phosphorylation of key Akt substrates like Glycogen Synthase Kinase 3 (GSK3) and Murine Double Minute 2 (MDM2), and the upregulation of pro-apoptotic factors such as GADD45A. The apoptotic process is mediated through the activation of the caspase cascade, specifically involving caspase-9 and caspase-3.
Signaling Pathway Visualization
The signaling pathway initiated by this compound is multifaceted, involving the direct inhibition of a primary survival pathway and off-target effects that contribute to cell cycle arrest.
Caption: this compound inhibits Akt1, leading to apoptosis via caspase activation and GADD45A upregulation.
Quantitative Data Summary
The efficacy of this compound has been quantified across various assays and cell lines. The tables below summarize key potency and efficacy data.
Table 1: Inhibitory Potency of this compound
| Parameter | Target/Process | Value | Reference(s) |
|---|---|---|---|
| Ki | Akt1 | 11 nM | |
| Ki | PKA | 16 nM | |
| Ki | CDK2 | 46 nM | |
| Ki | GSK-3β | 110 nM |
| EC50 | Tumor Cell Proliferation | 0.4 µM | |
Table 2: Cellular Effects of this compound on Soft Tissue Sarcoma (STS) Cells
| Cell Line | IC50 (48 hours) | Observed Effect | Reference(s) |
|---|---|---|---|
| SW684 | 0.22 µM | G2 cell cycle arrest, Apoptosis | |
| SKLMS1 | 0.35 µM | G2 cell cycle arrest, Apoptosis |
| General STS | 0-10 µM | Decreased GSK3 & MDM2 phosphorylation | |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
5.1 Cell Viability Assay (Alamar Blue) This assay measures the proliferation of cells and the cytotoxic effects of a compound.
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).
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Reagent Addition: Gently wash the cells with 200 µL of PBS. Prepare a 1:10 dilution of Alamar Blue reagent in normal growth media. Add 100 µL of the diluted reagent to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a plate reader (fluorescence: 560 nm excitation / 590 nm emission; absorbance: 570 nm and 600 nm).
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the EC50/IC50 value.
5.2 Western Blotting for Phospho-Protein Analysis This technique is used to detect the phosphorylation status of Akt and its downstream targets.
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Cell Lysis: Treat cells with this compound for the specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-GSK3α/β, total GSK3, etc.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize phospho-protein levels to the corresponding total protein levels.
5.3 Cell Cycle Analysis (BrdU Flow Cytometry) This method determines the effect of this compound on cell cycle progression.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., IC50) for 24 hours.
-
BrdU Labeling: Add 10 µM BrdU (Bromodeoxyuridine) to the cell culture medium and incubate for 1-2 hours to label cells undergoing DNA synthesis (S phase).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.
-
Denaturation and Staining: Rehydrate the cells in PBS. Denature the DNA using 2N HCl. Neutralize with a sodium borate buffer.
-
Antibody Staining: Stain the cells with an anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour.
-
DNA Staining: Resuspend cells in a solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The BrdU signal identifies S-phase cells, while the total DNA content distinguishes G0/G1 and G2/M populations.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, G2/M).
Standard Experimental Workflow
A typical investigation into the effects of this compound follows a logical progression from broad cellular effects to specific molecular mechanisms. The workflow diagram below illustrates this process.
Caption: A standard workflow for characterizing this compound from cellular screening to mechanism analysis.
Conclusion
This compound is a valuable tool for investigating the role of the Akt1 signaling pathway in cancer. Its ability to inhibit Akt1, suppress downstream survival signals, and ultimately induce apoptosis and cell cycle arrest highlights its therapeutic potential. A thorough understanding of its molecular pathway, supported by the quantitative data and experimental protocols outlined in this guide, is essential for researchers and drug developers aiming to leverage Akt1 inhibition as a strategy in oncology. Further investigation, particularly in combination therapies and in vivo models, will continue to define its clinical utility.
References
- 1. scbt.com [scbt.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
A-674563's Dual-Pronged Assault on the Cell Cycle: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cell cycle arrest mechanism induced by A-674563, a potent and selective inhibitor of Akt1 with significant off-target activity against cyclin-dependent kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its application as a potential anti-cancer therapeutic.
Core Mechanism: A Two-Hit Approach to Halt Proliferation
This compound exerts its anti-proliferative effects through a dual mechanism that disrupts key cell cycle checkpoints. Primarily identified as an Akt1 inhibitor, this compound also demonstrates potent inhibition of CDK2, a critical regulator of cell cycle progression. This combined activity leads to a more effective blockade of cancer cell growth compared to compounds targeting only the Akt pathway.
The primary mode of action involves the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt signaling pathway that governs cell survival, growth, and proliferation. By inhibiting Akt1, this compound disrupts the phosphorylation of numerous downstream substrates that are essential for cell cycle progression.
Concurrently, the off-target inhibition of CDK2 by this compound directly impedes the transition through the G1/S and S phases of the cell cycle. This dual-pronged attack results in a robust cell cycle arrest, the specifics of which can vary depending on the cancer cell type.
Signaling Pathways Under Siege
The efficacy of this compound stems from its ability to disrupt two critical signaling pathways that control cell proliferation.
The PI3K/Akt Signaling Pathway
This compound's primary target, Akt1, is a key component of the PI3K/Akt pathway. Upon activation by upstream signals, Akt phosphorylates a multitude of downstream targets that promote cell cycle progression. This compound blocks these downstream phosphorylation events. Key downstream targets of Akt relevant to cell cycle control include:
-
Glycogen Synthase Kinase 3 (GSK3): Akt-mediated phosphorylation inhibits GSK3, which can lead to the stabilization of cyclin D1, a key regulator of the G1/S transition.
-
Forkhead Box O (FOXO) Transcription Factors: Phosphorylation by Akt sequesters FOXO proteins in the cytoplasm, preventing their transcription of genes that promote cell cycle arrest, such as the CDK inhibitor p27Kip1.
-
MDM2: Akt phosphorylation of MDM2 promotes the degradation of the tumor suppressor p53.
-
Tuberous Sclerosis Complex 2 (TSC2): Phosphorylation of TSC2 by Akt activates the mTOR pathway, a central regulator of cell growth.
The inhibition of Akt1 by this compound leads to the dephosphorylation and activation or altered localization of these downstream effectors, ultimately contributing to cell cycle arrest.
The CDK2-Mediated Cell Cycle Pathway
This compound's off-target activity against CDK2 is a critical component of its cell cycle arrest mechanism. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is essential for the G1/S transition and S phase progression. By inhibiting CDK2, this compound directly blocks the phosphorylation of substrates required for DNA replication and cell cycle advancement. This inhibition has been shown to be pivotal to the enhanced efficacy of this compound over pan-Akt inhibitors.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cell-based effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | Ki (nM) |
| Akt1 | 11 |
| PKA | 16 |
| CDK2 | 46 |
| GSK3β | 110 |
| ERK2 | 260 |
| PKCδ | 360 |
| RSK2 | 580 |
| MAPK-AP2 | 1100 |
| PKCγ | 1200 |
| Chk1 | 2600 |
| CK2 | 5400 |
| SRC | 13000 |
Data sourced from MedChemExpress product information.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | EC50 (µM) |
| SW684 | Soft Tissue Sarcoma | 0.22 | - |
| SKLMS1 | Soft Tissue Sarcoma | 0.35 | - |
| A549 | Non-Small Cell Lung | - | ~0.15 (at 72h) |
| A427 | Non-Small Cell Lung | - | ~0.03 (at 72h) |
| NCI-H23 | Non-Small Cell Lung | - | ~0.07 (at 72h) |
| NCI-H358 | Non-Small Cell Lung | - | ~0.36 (at 72h) |
| NCI-H1975 | Non-Small Cell Lung | - | ~0.18 (at 72h) |
| NCI-H1650 | Non-Small Cell Lung | - | ~0.70 (at 72h) |
| General Tumor Cells | - | - | 0.4 |
IC50 and EC50 values are indicative of the concentration required to inhibit 50% of cell growth or proliferation. Data compiled from various sources.[2][3]
Table 3: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control | 55.3 ± 2.1 | 29.1 ± 1.5 | 15.6 ± 0.8 |
| This compound (0.15 µM) | 49.8 ± 1.7 | 34.2 ± 1.2 | 16.0 ± 0.6 | |
| A427 | Control | 58.9 ± 1.9 | 27.8 ± 1.1 | 13.3 ± 0.9 |
| This compound (0.03 µM) | 52.1 ± 2.5 | 32.7 ± 1.8 | 15.2 ± 0.9 | |
| NCI-H23 | Control | 62.1 ± 2.4 | 24.3 ± 1.3 | 13.6 ± 1.1 |
| This compound (0.07 µM) | 56.7 ± 2.0 | 28.9 ± 1.5 | 14.4 ± 0.8 | |
| NCI-H358 | Control | 65.4 ± 2.8 | 21.9 ± 1.6 | 12.7 ± 1.2 |
| This compound (0.36 µM) | 60.2 ± 3.1 | 25.1 ± 1.9 | 14.7 ± 1.4 | |
| NCI-H1975 | Control | 59.7 ± 2.2 | 26.5 ± 1.4 | 13.8 ± 1.0 |
| This compound (0.18 µM) | 54.3 ± 1.9 | 30.8 ± 1.6 | 14.9 ± 0.9 | |
| NCI-H1650 | Control | 63.8 ± 2.6 | 23.1 ± 1.7 | 13.1 ± 1.3 |
| This compound (0.70 µM) | 58.4 ± 2.3 | 27.4 ± 1.5 | 14.2 ± 1.1 |
Data presented as Mean ± SEM. Sourced from Chorner & Moorehead, 2018.[3]
In some cancer cell lines, such as Soft Tissue Sarcoma (STS) cells, this compound has been shown to induce a G2 cell cycle arrest.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the cell cycle arrest mechanism of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolve the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins and phosphorylation events affected by this compound treatment.
Materials:
-
Treated cell lysates
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-CDK2, anti-CDK2, anti-cyclin D1, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse treated cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation levels.
-
References
A-674563: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of A-674563, a potent and orally bioavailable inhibitor of Akt1. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.
Core Data Presentation
The kinase inhibitory activity of this compound has been characterized against a panel of kinases. The compound demonstrates high affinity for Akt1, with a Ki of 11 nM.[1][2][3][4][5] Its selectivity has been evaluated against other kinases, revealing a range of inhibitory potentials. A summary of the available quantitative data is presented below.
| Kinase Target | Ki (nM) | Fold Selectivity vs. Akt1 |
| Akt1 | 11 | 1 |
| PKA | 16 | ~1.5 |
| CDK2 | 46 | ~4.2 |
| GSK-3β | 110 | 10 |
| PKCδ | 360 | ~32.7 |
| RSK2 | 580 | ~52.7 |
| MAPK-AP2 | 1100 | 100 |
| PKCγ | 1200 | ~109 |
| Chk1 | 2600 | ~236 |
| CK2 | 5400 | ~491 |
| SRC | 13000 | ~1182 |
| ERK2 | 260 | Not specified |
Note: Data compiled from multiple sources. Fold selectivity is calculated based on the Ki for Akt1 (11 nM).
A comprehensive kinase screen of this compound against 383 kinases has been reported, resulting in a selectivity entropy of 2.0. For a detailed view of the complete kinase panel, readers are encouraged to consult the supplementary materials of the publication by Davis et al., Nature Biotechnology, 2011.
Experimental Protocols
The determination of the kinase inhibitory activity of this compound typically involves enzymatic assays. A representative protocol for an in vitro Akt1 kinase assay is detailed below.
In Vitro Akt1 Kinase Assay
This assay quantifies the phosphorylation of a substrate peptide by the Akt1 enzyme in the presence of this compound.
Materials:
-
Recombinant His-tagged Akt1 enzyme
-
Biotinylated mouse Bad peptide substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
This compound (or other test compounds)
-
Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT
-
ATP Solution: 5 µM ATP in Kinase Reaction Buffer
-
Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl
-
Streptavidin-coated plates (e.g., FLASH plates)
-
Wash Buffer: PBS with 0.05% Tween-20
-
Scintillation counter (e.g., TopCount)
Procedure:
-
Reaction Setup: In a 96-well plate, combine 60 ng of His-Akt1 enzyme with varying concentrations of this compound in the Kinase Reaction Buffer.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution containing 0.5 µCi of [γ-³³P]ATP and 5 µM of the biotinylated Bad peptide substrate. The total reaction volume is 50 µL.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Termination: Stop the reaction by adding 50 µL of Termination Buffer.
-
Substrate Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Washing: Wash the plate with Wash Buffer to remove unbound reagents and radiolabeled ATP.
-
Detection: Measure the amount of incorporated ³³P in the captured substrate using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be subsequently calculated from the IC₅₀ values.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Signaling Pathway
This compound is a selective inhibitor of Akt1, a crucial node in the PI3K/Akt signaling pathway, which regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. By inhibiting Akt1, this compound prevents the phosphorylation of its downstream targets, thereby modulating these cellular events.
This compound inhibits Akt1 in the PI3K signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro kinase selectivity profile of a compound like this compound.
Workflow for in vitro kinase inhibitor profiling.
References
A-674563: A Technical Guide to its Chemical Structure and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of A-674563, a potent and selective inhibitor of the Akt1 kinase. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the amphetamine and derivative class of organic compounds.[1] Its chemical formula is C22H22N4O, with a molecular weight of 358.44 g/mol .[2]
| Identifier | Value |
| IUPAC Name | (2S)-1-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}-3-phenylpropan-2-amine[1] |
| Canonical SMILES | CC1=NNC2=C1C=C(C=C2)C1=CC(OC--INVALID-LINK--CC2=CC=CC=C2)=CN=C1[1] |
| CAS Number | 552325-73-2[3] |
Mechanism of Action and Biological Activity
This compound is an orally active, ATP-competitive, and reversible inhibitor of Akt1 kinase. It demonstrates high potency with a Ki of 11 nM in cell-free assays. While selective for Akt1, it exhibits some activity against PKA and Cdk2. The compound is over 30-fold more selective for Akt1 over PKC.
The inhibition of Akt1 by this compound blocks the phosphorylation of downstream targets, leading to various cellular effects. This includes the decreased phosphorylation of GSK3 and MDM2. Consequently, this compound can induce G2 cell cycle arrest and apoptosis in cancer cells.
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of this compound across various cancer cell lines and models.
In Vitro Efficacy:
| Cell Line | Assay Type | Parameter | Value | Reference |
| MiaPaCa-2 | Proliferation Assay | EC50 | 0.4 µM | |
| MIA PaCa | Cytotoxicity Assay (MTT) | EC50 | 0.64 µM | |
| MOLM14 | Cytotoxicity Assay | EC50 | 0.06 µM | |
| SW684 | - | IC50 (48 hours) | 0.22 µM | |
| SKLMS1 | - | IC50 (48 hours) | 0.35 µM |
Kinase Inhibition:
| Kinase | Parameter | Value |
| Akt1 | Ki | 11 nM |
| PKA | IC50 | 16 nM |
| Cdk2 | IC50 | 46 nM |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits Akt, preventing downstream signaling and promoting apoptosis.
Experimental Protocols
Akt Kinase Assay
This cell-free assay measures the ability of this compound to inhibit the kinase activity of Akt1.
Materials:
-
His-Akt1
-
Biotinylated mouse Bad peptide (substrate)
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1% (w/v) Triton X-100, 5 µM ATP, 5 µM peptide substrate, 1 mM DTT
-
[γ-33P]ATP
-
This compound (various concentrations)
-
Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl
-
Streptavidin-coated FLASH plates
-
PBS-Tween 20 (0.05%)
-
TopCount Packard Instruments γ counter
Procedure:
-
The kinase reaction is initiated by combining 60 ng of Akt1 and the biotinylated Bad peptide substrate in the reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
0.5 µCi of [γ-33P]ATP is added to start the phosphorylation reaction.
-
The reaction is incubated for 30 minutes at room temperature.
-
The reaction is stopped by adding 50 µL of termination buffer.
-
The biotinylated Bad peptides are captured on streptavidin-coated FLASH plates.
-
The plates are washed with PBS-Tween 20 (0.05%).
-
The amount of 33P-labeled phosphopeptide is quantified using a TopCount Packard Instruments γ counter.
Cell Proliferation Assay (Alamar Blue)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MiaPaCa-2)
-
96-well plates
-
Normal growth media
-
Phosphate-buffered saline (PBS)
-
Alamar Blue reagent
-
fmax Fluorescence Microplate Reader
Procedure:
-
Cells are seeded in 96-well plates and treated with this compound at concentrations ranging from 0-30 µM for 48 hours.
-
After the incubation period, the cells are washed gently with 200 µL of PBS.
-
Alamar Blue reagent is diluted 1:10 in normal growth media.
-
100 µL of the diluted Alamar Blue reagent is added to each well.
-
The plates are incubated until the color change is complete, as per the manufacturer's instructions.
-
Fluorescence is measured using an fmax Fluorescence Microplate Reader with an excitation wavelength of 544 nm and an emission wavelength of 595 nm.
-
Data is analyzed using SOFTmax PRO software.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for assessing the in vitro anti-proliferative and cytotoxic effects of this compound.
References
A-674563: A Technical Guide for the Investigation of Akt1 Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of A-674563, a potent and selective inhibitor of the serine/threonine kinase Akt1. This document details its mechanism of action, selectivity, and its application in both in vitro and in vivo models, making it an invaluable tool for researchers studying Akt1-mediated signaling pathways and for professionals in the field of drug discovery and development.
Mechanism of Action and Selectivity
This compound is an orally available, ATP-competitive, and reversible inhibitor of Akt1.[1] It functions by binding to the ATP-binding pocket of the Akt1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2] This targeted inhibition allows for the precise study of Akt1's role in various cellular processes. While this compound is a potent inhibitor of Akt1, it also exhibits inhibitory activity against other kinases, most notably PKA and Cdk2.[1][3] However, it demonstrates significant selectivity for Akt1 over a broad range of kinases.[1]
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound against Akt1 and a panel of other kinases. The data is presented as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Kinase | Kᵢ (nM) | IC₅₀ (nM) | Fold Selectivity vs. Akt1 |
| Akt1 | 11 | - | 1 |
| PKA | 16 | 16 | 1.4 |
| Cdk2 | 46 | 46 | 4.2 |
| GSK-3β | 110 | - | 10 |
| PKCγ | 1200 | - | 110 |
| PKCδ | 360 | - | 32 |
| ERK2 | 260 | - | 24 |
| RSK2 | 580 | - | 53 |
| Chk1 | 2600 | - | 235 |
| MAPK-AP2 | 1100 | - | 100 |
| CK2 | 5400 | - | 490 |
| SRC | 13000 | - | >1181 |
| KDR | >2200 | - | >200 |
| PDK1 | >20000 | - | >1800 |
Cellular Activity
This compound demonstrates potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Cell Line | Assay | Endpoint | Value (µM) |
| Tumor cells (general) | Proliferation | EC₅₀ | 0.4 |
| SW684 (STS) | Proliferation | IC₅₀ (48h) | 0.22 |
| SKLMS1 (STS) | Proliferation | IC₅₀ (48h) | 0.35 |
| MiaPaCa-2 | Cell Viability | - | Dose-dependent decrease |
| Human Melanoma Cells | Proliferation/Cytotoxicity | Effective Concentration | 0.01 - 1 |
| U937 and AML progenitor cells | Cytotoxicity/Proliferation | - | Effective |
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a typical kinase assay to determine the inhibitory activity of A-674564 against Akt1.
Materials:
-
Recombinant His-tagged Akt1
-
Biotinylated Bad peptide substrate
-
[γ-³³P]ATP
-
This compound
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT
-
Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl
-
Streptavidin-coated plates
Procedure:
-
Prepare a reaction mixture containing 60 ng of His-Akt1, 5 µM biotinylated Bad peptide, and 5 µM ATP (with 0.5 µCi of [γ-³³P]ATP) in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of termination buffer.
-
Transfer the reaction mixture to streptavidin-coated plates to immobilize the biotinylated Bad peptides.
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P using a suitable scintillation counter.
-
Calculate the Ki value based on the inhibition of kinase activity at different concentrations of this compound.
Western Blot Analysis of Downstream Akt Signaling
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of downstream Akt targets.
Materials:
-
Cell line of interest (e.g., MiaPaCa-2)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against phosphorylated and total forms of Akt, GSK3α/β, TSC2, mTOR, and S6 protein
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
Tumor cells (e.g., PC-3)
-
This compound
-
Vehicle (e.g., 5% dextrose)
-
Calipers for tumor measurement
Procedure:
-
Inoculate mice subcutaneously with tumor cells.
-
Allow tumors to reach a designated size (for established tumor models).
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 20 mg/kg, twice daily).
-
Measure tumor volume twice weekly using calipers (Volume = L × W²/2).
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/Akt1 signaling pathway.
Caption: Workflow for an in vivo tumor xenograft study.
Caption: Cellular consequences of Akt1 inhibition by this compound.
References
Preclinical Profile of A-674563: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for A-674563, a potent and orally bioavailable inhibitor of Akt1. The information is compiled to serve as a detailed resource for researchers and professionals involved in drug development and cancer research. This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative data from various preclinical studies involving this compound, facilitating a clear comparison of its activity across different assays and models.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Assay Type | Value | Reference |
| Akt1 | Ki | 11 nM | [1][2][3][4][5] |
| PKA | Ki | 16 nM | |
| CDK2 | Ki | 46 nM | |
| GSK-3β | Ki | 110 nM | |
| ERK2 | Ki | 260 nM | |
| PKCδ | Ki | 360 nM | |
| RSK2 | Ki | 580 nM | |
| MAPK-AP2 | Ki | 1.1 µM | |
| PKCγ | Ki | 1.2 µM | |
| Chk1 | Ki | 2.6 µM | |
| CK2 | Ki | 5.4 µM | |
| SRC | Ki | 13 µM |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay Type | Value | Notes | Reference |
| Tumor Cells (General) | Proliferation | EC50: 0.4 µM | - | |
| SW684 (STS) | IC50 (48h) | 0.22 µM | Soft Tissue Sarcoma | |
| SKLMS1 (STS) | IC50 (48h) | 0.35 µM | Soft Tissue Sarcoma | |
| Human Melanoma Cells | Proliferation/Cytotoxicity | 10-1000 nM | Anti-proliferative and cytotoxic | |
| U937 (AML) | Proliferation/Cytotoxicity | - | Cytotoxic and anti-proliferative | |
| AmL Progenitor Cells | Proliferation/Cytotoxicity | - | Cytotoxic and anti-proliferative | |
| MOLM14 (AML) | EC50 | 0.06 µM | - | |
| NSCLC Cell Lines | IC50 | Varied | More effective than pan-AKT inhibitor MK-2206 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| PC-3 (Prostate Cancer) | 40 mg/kg/day, p.o. (with Paclitaxel) | Significantly improved efficacy in combination therapy | |
| STS Xenograft | 20 mg/kg/bid, p.o. | Slowed tumor growth, significant difference in tumor volume | |
| A375 (Melanoma) | 25, 100 mg/kg, daily lavage | Potently inhibited xenograft growth | |
| U937 (AML) | 15, 40 mg/kg, injection | Inhibited xenograft growth and improved mouse survival |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathway of this compound and the general workflows of key preclinical experiments.
This compound Mechanism of Action in the PI3K/Akt Signaling Pathway
Caption: this compound inhibits Akt1, blocking downstream signaling and promoting apoptosis.
General Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
General Workflow for In Vivo Xenograft Study
Caption: General workflow for assessing this compound efficacy in xenograft models.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are synthesized from available literature and represent standard practices in the field.
In Vitro Akt Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of Akt1.
Materials:
-
Recombinant His-tagged Akt1
-
Biotinylated mouse Bad peptide substrate
-
[γ-³³P]ATP
-
This compound (various concentrations)
-
Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT
-
Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl
-
Streptavidin-coated plates (e.g., FLASH plates)
-
Scintillation counter (e.g., TopCount)
Procedure:
-
Prepare a reaction mixture in a 50 µL volume containing Kinase Reaction Buffer, 5 µM ATP, 5 µM biotinylated Bad peptide, 60 ng of recombinant Akt1, and 0.5 µCi of [γ-³³P]ATP.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction and incubate at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of Termination Buffer.
-
Transfer the reaction mixture to streptavidin-coated plates to immobilize the biotinylated Bad peptides.
-
Wash the plates with PBS containing 0.05% Tween 20 to remove unbound radioactivity.
-
Measure the amount of ³³P-labeled phosphopeptide captured on the plates using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the Ki value.
Cell Viability and Proliferation Assay (Alamar Blue)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (various concentrations)
-
Alamar Blue reagent
-
96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
Gently wash the cells with 200 µL of PBS.
-
Dilute the Alamar Blue reagent 1:10 in normal growth media.
-
Add 100 µL of the diluted Alamar Blue reagent to each well.
-
Incubate the plates at 37°C for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 595 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 values.
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the phosphorylation status of Akt downstream targets, such as GSK3 and MDM2, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK3, anti-phospho-MDM2, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
In Vivo Tumor Xenograft Study
This study design is to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for implantation (e.g., PC-3, A375)
-
This compound formulated for oral administration (e.g., in 5% dextrose)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (n=10 mice per group).
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 20-40 mg/kg, once or twice daily). The control group receives the vehicle.
-
Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: V = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry for proliferation and apoptosis markers like PCNA and TUNEL).
-
Analyze the tumor growth data to determine the efficacy of this compound.
This technical guide provides a foundational understanding of the preclinical characteristics of this compound. For further specific details, consulting the primary research articles is recommended.
References
- 1. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
A-674563 experimental protocol for cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-674563 is an orally bioavailable, ATP-competitive, and reversible inhibitor of the serine/threonine kinase Akt (specifically Akt1)[1][2]. As a central regulator of cellular growth, proliferation, survival, and metabolism, Akt is a critical component of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer[1][3][4]. This compound functions not by inhibiting Akt phosphorylation itself, but by blocking the phosphorylation of its downstream targets. This inhibitory action leads to effects such as cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research and a potential therapeutic agent. It has demonstrated anti-proliferative and cytotoxic effects in a variety of cancer cell lines.
Mechanism of Action & Signaling Pathway
This compound selectively inhibits Akt1 with a high affinity. Its primary mechanism involves competing with ATP for the kinase's binding site. This prevents the transfer of phosphate to downstream effector proteins. The inhibition of Akt1 by this compound leads to the reduced phosphorylation of key substrates, including Glycogen Synthase Kinase 3 (GSK3), MDM2, and TSC2, which in turn affects the mTOR pathway. This cascade of inhibition ultimately disrupts fundamental cellular processes, leading to decreased cell proliferation and the induction of apoptosis. While highly selective for Akt1, this compound also shows some inhibitory activity against PKA and Cdk2.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cell-based efficacy of this compound from various studies.
Table 1: Inhibitor Kinase Activity
| Target Kinase | Parameter | Value (nM) | Notes |
|---|---|---|---|
| Akt1 | Ki | 11 | ATP-competitive inhibitor. |
| PKA | IC50 | 16 | Modest potency against PKA. |
| Cdk2 | IC50 | 46 | Shows some off-target activity on Cdk2. |
| PKC | - | >30-fold selective for Akt1 | Demonstrates good selectivity over PKC. |
Table 2: Cell-Based Proliferation and Cytotoxicity
| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time |
|---|---|---|---|---|
| MiaPaCa-2 | Pancreatic Cancer | EC50 | 0.4 | 48 hours. |
| MOLM14 | Acute Myeloid Leukemia | EC50 | 0.06 | Not Specified. |
| SW684 | Soft Tissue Sarcoma | IC50 | 0.22 | 48 hours. |
| SKLMS1 | Soft Tissue Sarcoma | IC50 | 0.35 | 48 hours. |
| U937 | Histiocytic Lymphoma | - | - | Cytotoxic and anti-proliferative effects observed. |
| A549, A427, H23 | Non-Small Cell Lung Cancer | IC50 | Lower than pan-AKT inhibitor | 72 hours. |
Experimental Protocols
This compound is typically supplied as a solid. A concentrated stock solution should be prepared for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, add 1 mL of DMSO to the appropriate mass of this compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid dissolution if precipitation occurs.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
-
For cell culture experiments, dilute the stock solution fresh in the appropriate cell culture medium to the desired final working concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.
This protocol describes the use of a resazurin-based reagent (e.g., Alamar Blue) to measure the effect of this compound on cell proliferation.
References
Preparing A-674563 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of A-674563 stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of Akt1, a serine/threonine-specific protein kinase that is a central node in signaling pathways crucial for cell proliferation, survival, and metabolism.[1][2] Accurate preparation of this compound stock solutions is critical for reproducible and reliable experimental outcomes in cancer research and other therapeutic areas.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₄O | [3][4] |
| Molecular Weight | 358.44 g/mol | [3] |
| CAS Number | 552325-73-2 | |
| Appearance | White to yellow solid |
Solubility of this compound in DMSO
The solubility of this compound in DMSO has been reported with some variability across different suppliers. It is crucial to consult the manufacturer's product-specific datasheet. Table 2 provides a summary of reported solubility values. To ensure complete dissolution, especially at higher concentrations, techniques such as warming and ultrasonication are recommended. It is also critical to use high-purity, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.
| Supplier/Source | Reported Solubility in DMSO |
| MedchemExpress | 83.33 mg/mL (232.48 mM) |
| Cayman Chemical | 15 mg/mL |
| APExBIO | ≥4.9 mg/mL (> 10 mM) |
| Selleck Chemicals | 72 mg/mL (182.32 mM) |
| TargetMol | 67 mg/mL (186.92 mM) |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heating block (optional, set to 37°C)
-
Ultrasonic bath
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits.
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.58 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10 minutes.
-
Following warming, sonicate the solution in an ultrasonic bath for a short period until the solution is clear and free of particulates.
-
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber or opaque vials to minimize freeze-thaw cycles and exposure to light.
Storage and Stability
Proper storage of the this compound stock solution is critical to maintain its stability and activity.
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Note: Long-term storage of the solution is not recommended by all suppliers; it is advised to use the solution as soon as possible after preparation. Always refer to the manufacturer's specific recommendations. Avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound is a potent inhibitor of Akt1, a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial in regulating cell growth, proliferation, survival, and apoptosis. Inhibition of Akt1 by this compound blocks the phosphorylation of downstream targets such as GSK3 and MDM2, leading to cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for A-674563 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of A-674563, a potent and selective inhibitor of Akt1, in various mouse xenograft models. The provided protocols and data are intended to serve as a guide for researchers designing preclinical efficacy studies.
Mechanism of Action
This compound is an orally bioavailable compound that selectively inhibits the serine/threonine kinase Akt1 with a Ki of 11 nM.[1][2] It functions by competing with ATP at the kinase domain, thereby blocking the phosphorylation of downstream Akt substrates.[3] This inhibition of the PI3K/Akt signaling pathway leads to a reduction in cell proliferation, induction of G2/M cell cycle arrest, and apoptosis in cancer cells.[1][4] Key downstream targets affected by this compound include GSK3, MDM2, and the upregulation of GADD45A. While this compound is a potent Akt1 inhibitor, it has been noted to also suppress CDK2 activity, which may contribute to its overall anti-cancer effects.
Signaling Pathway of this compound
Caption: this compound inhibits Akt1, leading to downstream effects on cell cycle and survival.
Quantitative Data Summary
The following tables summarize the in vivo dosages and efficacy of this compound in various mouse xenograft models.
Table 1: this compound Monotherapy in Mouse Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Observed Efficacy | Citation(s) |
| Soft Tissue Sarcoma | Multiple | Not Specified | 20 mg/kg | Oral (p.o.), bid | Not Specified | Slower tumor growth and >50% decrease in tumor volume compared to control. | |
| Melanoma | A375 | Not Specified | 25, 100 mg/kg | Oral gavage, daily | Not Specified | Potent inhibition of xenograft growth. | |
| Leukemia | U937 | Not Specified | 15, 40 mg/kg | Injection | Not Specified | Inhibition of xenograft growth and improved mouse survival. |
Table 2: this compound Combination Therapy in Mouse Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | Combination Agent | This compound Dosage | Administration Route | Treatment Schedule | Observed Efficacy | Citation(s) |
| Prostate Cancer | PC-3 | SCID | Paclitaxel (15 mg/kg, i.p.) | 40 mg/kg/day | Oral (p.o.), bid | 21 days | No significant monotherapy activity, but significantly improved efficacy in combination with paclitaxel. |
Experimental Protocols
The following are generalized protocols for establishing and treating mouse xenograft models with this compound. These should be adapted based on specific experimental requirements and institutional guidelines.
General Xenograft Experimental Workflow
Caption: A typical workflow for an in vivo mouse xenograft study.
Cell Line Culture
-
Cell Lines:
-
PC-3 (Prostate Cancer): Grown in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
A375 (Melanoma): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
U937 (Leukemia): Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells before they reach confluency to maintain exponential growth.
Animal Models
-
Mouse Strains: Immunocompromised mice such as Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice are commonly used to prevent rejection of human tumor xenografts.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before experimental manipulation.
-
Ethics: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Xenograft Implantation
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration. Perform a cell viability count (e.g., using trypan blue); viability should be >90%.
-
Injection:
-
PC-3 and A375 (Subcutaneous Model): Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
U937 (Disseminated Model): Injection route can be intravenous or subcutaneous depending on the desired tumor model.
-
-
Tumor Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation:
-
Oral Administration: this compound can be formulated in 5% dextrose in water for oral gavage (p.o.).
-
Parenteral Administration: For injections, this compound can be dissolved in a vehicle such as DMSO and further diluted with a suitable buffer, though specific formulations for injection were not detailed in the reviewed sources.
-
-
Administration:
-
Administer the prepared this compound solution to the mice according to the dosages and schedules outlined in Table 1 and Table 2.
-
The control group should receive the vehicle alone.
-
Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor and record the body weight of each mouse regularly as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry for proliferation markers like PCNA, or apoptosis markers like TUNEL).
Concluding Remarks
This compound has demonstrated efficacy in preclinical mouse xenograft models of various cancers, both as a monotherapy and in combination with other agents. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this Akt1 inhibitor. Careful consideration of the tumor model, dosage, and administration route is crucial for the successful design and execution of in vivo studies.
References
Application Notes and Protocols for A-674563 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of A-674563, a potent and selective Akt1 inhibitor, in various animal models based on preclinical research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Summary of Quantitative Data
The following table summarizes the quantitative data on this compound administration from various animal studies. This data provides a reference for dosage, administration route, and observed outcomes.
| Animal Model | Cancer Type | Administration Route | Dosage | Frequency | Vehicle | Combination Therapy | Key Findings |
| Mice (xenograft) | Prostate Cancer (PC-3) | Oral (p.o.) | 40 mg/kg/day | Daily | 5% Dextrose[1] | Paclitaxel | Significantly improved efficacy in combination therapy compared to monotherapy.[2][3] |
| Mice (xenograft) | Soft Tissue Sarcoma (STS) | Oral (p.o.) | 20 mg/kg | Twice daily (bid) | Not Specified | Monotherapy | Slowed tumor growth and significant difference in tumor volume.[2] |
| Mice (xenograft) | Melanoma (A375) | Oral (lavage) | 25, 100 mg/kg | Daily | Not Specified | Monotherapy | Potently inhibited xenograft growth.[2] |
| Mice (xenograft) | Leukemia (U937) | Injection | 15, 40 mg/kg | Not Specified | Not Specified | Monotherapy | Inhibited in vivo growth and improved mice survival. |
| Mice | Oral Glucose Tolerance Test | Oral (p.o.) | 20, 100 mg/kg | Single dose | Not Specified | N/A | Increased plasma insulin. |
Note: this compound has an oral bioavailability of 67% in mice. While it shows limited activity as a monotherapy in some models, its efficacy is significantly enhanced when used in combination with other chemotherapeutic agents like paclitaxel.
Experimental Protocols
Oral Administration of this compound in a Prostate Cancer Xenograft Model
This protocol is based on studies evaluating this compound in combination with paclitaxel in a PC-3 prostate cancer xenograft model.
Materials:
-
This compound hydrochloride
-
Vehicle: 5% Dextrose in sterile water
-
Male immunodeficient mice (e.g., SCID mice)
-
PC-3 human prostate cancer cells
-
Paclitaxel
-
Standard animal handling and dosing equipment (e.g., oral gavage needles)
Procedure:
-
Xenograft Implantation:
-
Culture PC-3 cells under standard conditions.
-
Subcutaneously inject an appropriate number of PC-3 cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Allow tumors to establish and reach a predetermined size (e.g., ~270 mm³).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with 5% Dextrose to the final desired concentration for oral administration. For example, for a 40 mg/kg dose, the final volume administered should be based on the average weight of the mice in the treatment group.
-
-
Treatment Regimen:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, combination of this compound and paclitaxel).
-
Administer this compound orally (p.o.) at a dose of 40 mg/kg/day for a specified duration (e.g., 21 days).
-
Administer paclitaxel as per the established protocol (e.g., intraperitoneally on specific days).
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Pharmacodynamic Analysis of Akt Inhibition in Tumors
This protocol describes the analysis of downstream targets of Akt to confirm the in vivo activity of this compound.
Materials:
-
Tumor samples from this compound-treated and control animals
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies against phosphorylated and total Akt, GSK3, and MDM2
-
Secondary antibodies and detection reagents
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissues in lysis buffer to extract total protein.
-
Quantify protein concentration using a standard assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-GSK3, GSK3, p-MDM2, and MDM2.
-
Incubate with appropriate secondary antibodies.
-
Detect protein bands using a suitable detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of phosphorylated downstream targets between this compound-treated and control groups to assess the extent of Akt pathway inhibition. This compound has been shown to decrease the phosphorylation of GSK3 and MDM2 in STS cells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Akt1, leading to decreased phosphorylation of downstream targets like GSK3 and MDM2, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
References
Application Notes and Protocols for A-674563 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-674563, a putative AKT1 inhibitor, in non-small cell lung cancer (NSCLC) research. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective inhibitor of AKT1, a serine-threonine kinase that plays a crucial role in cell growth, proliferation, survival, and metabolism.[1] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in NSCLC, making it a key target for therapeutic intervention.[2][3] this compound has demonstrated greater efficacy in reducing NSCLC cell survival compared to pan-AKT inhibitors like MK-2206.[1][4] This enhanced effect is attributed not only to its selective inhibition of AKT1 but also to its off-target inhibition of cyclin-dependent kinase 2 (CDK2), which leads to altered cell cycle progression.
Mechanism of Action
This compound is an ATP-competitive inhibitor of AKT1 with a Ki of 11 nM. It also exhibits inhibitory activity against protein kinase A (PKA) and CDK2. In NSCLC cells, this compound has been shown to decrease the phosphorylation of downstream AKT targets. Interestingly, treatment with this compound can lead to an increase in the phosphorylation of AKT itself at Ser473 and Thr308 in some NSCLC cell lines, a phenomenon that may be due to feedback mechanisms within the PI3K/AKT pathway. The inhibitory effect on CDK2 contributes significantly to the anti-proliferative activity of this compound in NSCLC cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the pan-AKT inhibitor MK-2206 in six different NSCLC cell lines after 72 hours of treatment. Data was obtained using a WST-1 cell proliferation assay.
| Cell Line | This compound IC50 (µM) | MK-2206 IC50 (µM) |
| A549 | 0.15 | >1 |
| A427 | 0.03 | >1 |
| NCI-H23 | 0.07 | >1 |
| NCI-H358 | 0.36 | >1 |
| NCI-H1975 | 0.18 | >1 |
| NCI-H1650 | 0.70 | >1 |
Data extracted from Chorner et al., 2018.
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines
The table below shows the percentage of cells in each phase of the cell cycle after 24-hour treatment with this compound at the respective IC50 concentrations. Data was obtained by BrdU flow cytometry.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | DMSO | 65 | 25 | 10 |
| This compound (0.15 µM) | 45 | 45 | 10 | |
| A427 | DMSO | 70 | 20 | 10 |
| This compound (0.03 µM) | 50 | 40 | 10 | |
| NCI-H23 | DMSO | 60 | 30 | 10 |
| This compound (0.07 µM) | 40 | 50 | 10 | |
| NCI-H358 | DMSO | 75 | 15 | 10 |
| This compound (0.36 µM) | 70 | 20 | 10 | |
| NCI-H1975 | DMSO | 68 | 22 | 10 |
| This compound (0.18 µM) | 65 | 25 | 10 | |
| NCI-H1650 | DMSO | 72 | 18 | 10 |
| This compound (0.70 µM) | 70 | 20 | 10 |
Data estimated from graphical representations in Chorner et al., 2018.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the viability and proliferation of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, A427, etc.)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 0.01 µM to 10 µM is recommended. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blotting
This protocol is for analyzing the protein expression and phosphorylation status of AKT and CDK2 in NSCLC cells treated with this compound.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-CDK2, anti-phospho-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value) or DMSO for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Recommended dilutions should be optimized, but a starting point of 1:1000 is common).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
For loading controls, probe the membrane with an antibody against a housekeeping protein like β-actin.
Cell Cycle Analysis by BrdU Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression in NSCLC cells.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
Bromodeoxyuridine (BrdU) labeling solution (10 mM)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration or DMSO for 24 hours.
-
One hour before harvesting, add BrdU labeling solution to a final concentration of 10 µM.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix and permeabilize the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.
-
Centrifuge the cells and resuspend in PBS.
-
Add DNase I solution and incubate for 30 minutes at 37°C to expose the incorporated BrdU.
-
Wash the cells and resuspend in staining buffer.
-
Add the FITC-conjugated anti-BrdU antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound in NSCLC.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Item - this compound, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - Fig 2 - Public Library of Science - Figshare [plos.figshare.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. This compound, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 | PLOS One [journals.plos.org]
Application of A-674563 in Prostate Cancer Cell Lines: A Detailed Guide for Researchers
Introduction: A-674563 is a potent and selective inhibitor of Akt1 (protein kinase B), a serine/threonine kinase that is a central node in signaling pathways frequently dysregulated in cancer, including prostate cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. In prostate cancer, particularly in cases with loss of the tumor suppressor PTEN, the Akt pathway is often hyperactivated, making it a compelling target for therapeutic intervention. This compound offers a valuable tool for investigating the role of Akt1 in prostate cancer progression and for preclinical evaluation of Akt-targeted therapies.
This document provides detailed application notes and protocols for the use of this compound in prostate cancer cell line research, tailored for researchers, scientists, and drug development professionals.
Data Presentation
| Parameter | Value | Cell Line Context | Reference |
| EC50 (Cell Proliferation) | 0.4 µM | General tumor cells | [1] |
| In Vitro Concentration Range | 10 nM - 10 µM | Various cancer cell lines | [1] |
| Ki (Akt1) | 11 nM | Cell-free assay | [1] |
Note: The optimal concentration of A-674566 should be determined empirically for each specific prostate cancer cell line and experimental condition.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures to assess its effects, the following diagrams are provided.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on prostate cancer cell lines.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis of Akt Pathway Phosphorylation
This protocol is for assessing the inhibition of Akt signaling by this compound by measuring the phosphorylation status of Akt and its downstream target, GSK3β. A short incubation time is often sufficient to observe changes in phosphorylation.[2]
Materials:
-
Prostate cancer cells
-
6-well plates or 100 mm dishes
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-GSK3β (Ser9), rabbit anti-total Akt, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a short duration (e.g., 2 hours). Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-actin).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluency during the treatment period.
-
Allow cells to attach overnight.
-
Treat cells with desired concentrations of this compound (e.g., determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells.
-
For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
References
Application Notes and Protocols: Combination Therapy of A-674563 with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the combination therapy of A-674563, a selective inhibitor of Akt1, and paclitaxel, a microtubule-stabilizing agent. The rationale for this combination lies in the potential for synergistic anti-cancer effects by targeting two distinct and critical cellular pathways: the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and the microtubule dynamics essential for cell division. Preclinical evidence suggests that this combination may offer enhanced therapeutic efficacy compared to monotherapy, particularly in cancers with a dysregulated Akt pathway.
This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of Akt1.[1] By blocking the phosphorylation of downstream Akt targets, this compound can induce cell cycle arrest and apoptosis.[1]
Paclitaxel is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.
This document outlines protocols for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the this compound and paclitaxel combination therapy.
Data Presentation
In Vitro Efficacy of this compound (Monotherapy)
| Cell Line | Cancer Type | IC50 (µM) at 48 hours | Reference |
| SW684 | Soft Tissue Sarcoma | 0.22 | [1] |
| SKLMS1 | Soft Tissue Sarcoma | 0.35 | [1] |
| General Tumor Cells | Various | 0.4 | [1] |
In Vivo Efficacy of this compound and Paclitaxel Combination Therapy in PC-3 Prostate Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition vs. Control | Key Findings | Reference |
| Vehicle Control | 5% dextrose (p.o.) | - | Uninhibited tumor growth. | |
| This compound | 40 mg/kg/day (p.o., bid) for 21 days | No significant monotherapy activity. | This compound alone does not significantly inhibit tumor growth. | |
| Paclitaxel | 15 mg/kg/day (i.p., qd) on days 20, 24, and 28 | Significant tumor growth inhibition. | Paclitaxel monotherapy is effective in reducing tumor growth. | |
| This compound + Paclitaxel | This compound: 40 mg/kg/day (p.o., bid) for 21 days; Paclitaxel: 15 mg/kg/day (i.p., qd) on days 20, 24, and 28 | Significantly improved efficacy compared to paclitaxel monotherapy (P < 0.002). | The combination therapy provides a superior anti-tumor effect compared to either agent alone. |
Signaling Pathways and Experimental Workflow
Experimental Protocols
In Vitro Studies
Objective: To determine the synergistic cytotoxic effects of this compound and paclitaxel on cancer cell lines.
1. Cell Culture:
-
Culture human prostate cancer cells (e.g., PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Viability Assay (e.g., MTT Assay):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Determine Individual IC50 Values:
-
Treat cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) and paclitaxel (e.g., 1 to 100 nM) separately for 48-72 hours.
-
Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50) for each drug.
-
-
Combination Study:
-
Treat cells with this compound and paclitaxel in combination at various concentrations, often at a constant ratio based on their individual IC50 values (e.g., IC50 of Drug A + IC50 of Drug B, 0.5xIC50 of A + 0.5xIC50 of B, etc.).
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
3. Western Blot Analysis:
-
Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination at specified concentrations (e.g., near the IC50 values) for a defined period (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser473), Total Akt
-
Cleaved PARP, Cleaved Caspase-3 (for apoptosis)
-
Bcl-2, Bax (for apoptosis regulation)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy of the this compound and paclitaxel combination in a xenograft mouse model.
1. Animal Model:
-
Use immunodeficient mice (e.g., male SCID mice, 6-8 weeks old).
-
Subcutaneously implant 1-5 x 10⁶ PC-3 cells in the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
2. Drug Formulation and Administration:
-
This compound: Prepare a suspension in a vehicle such as 5% dextrose in water for oral administration (p.o.).
-
Paclitaxel: Dilute in a suitable vehicle (e.g., saline) for intraperitoneal (i.p.) injection.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (40 mg/kg/day, p.o., bid)
-
Group 3: Paclitaxel (15 mg/kg/day, i.p., on specified days)
-
Group 4: this compound + Paclitaxel (dosing as per individual groups)
-
-
Administer treatments according to the schedule established in preclinical studies (e.g., this compound for 21 consecutive days, paclitaxel on specific days within that period).
3. Efficacy Evaluation:
-
Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
4. Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against PCNA and GADD45α overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize with a DAB chromogen and counterstain with hematoxylin.
-
Analyze the staining intensity and percentage of positive cells.
5. TUNEL Assay for Apoptosis:
-
Use a commercially available TUNEL assay kit on paraffin-embedded tumor sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissues with proteinase K.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT and FITC-dUTP) in a humidified chamber.
-
Mount with a DAPI-containing mounting medium to visualize the nuclei.
-
Analyze the sections under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
The combination of this compound and paclitaxel represents a promising therapeutic strategy by concurrently targeting key pathways involved in cancer cell proliferation, survival, and division. The provided protocols offer a framework for researchers to further investigate the synergistic potential and underlying mechanisms of this combination therapy in various cancer models. Careful optimization of dosages, schedules, and experimental conditions will be crucial for translating these preclinical findings into potential clinical applications.
References
Application Notes and Protocols for A-674563 Target Validation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-674563 is a potent and selective inhibitor of Akt1 (Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt signaling cascade is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound exerts its inhibitory effect by competitively binding to the ATP-binding site of Akt1.[4] Notably, this compound does not inhibit the phosphorylation of Akt itself but rather blocks the phosphorylation of its downstream targets. Therefore, target validation of this compound is effectively achieved by assessing the phosphorylation status of key downstream substrates of Akt.
This document provides a detailed protocol for the validation of this compound's mechanism of action in a cellular context using Western blotting to analyze the phosphorylation of key downstream targets of Akt, such as GSK3β, mTOR, and S6 Ribosomal Protein.
Signaling Pathway Overview
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs numerous cellular processes. Upon activation by growth factors and other stimuli, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate cellular functions. This compound, as an Akt1 inhibitor, is expected to decrease the phosphorylation of these downstream substrates.
Experimental Protocols
Cell Culture and Treatment
A crucial first step is the selection of a suitable cell line. Cell lines with a constitutively active Akt pathway, often due to mutations in PTEN (e.g., U-87 MG glioblastoma cells) or PIK3CA (e.g., MCF7, T-47D breast cancer cells), are recommended for robustly observing the inhibitory effects of this compound.
-
Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: Once the cells reach the desired confluency, treat them with varying concentrations of this compound (a suggested range is 0.5 µM, 1 µM, 2.5 µM, and 5 µM) for a predetermined time. A time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) is recommended to determine the optimal treatment duration. Include a vehicle-only control (DMSO) for comparison.
Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions. This is essential for ensuring equal protein loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% gradient or a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The recommended primary antibodies and their starting dilutions are provided in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein and a housekeeping protein like GAPDH or β-actin.
Data Presentation
The following table summarizes the recommended antibodies and their starting dilutions for the Western blot protocol. It is important to note that optimal dilutions should be determined experimentally for each specific antibody lot and experimental condition.
| Target Protein | Phosphorylation Site | Antibody Type | Host Species | Recommended Starting Dilution | Source (Example) |
| p-GSK3β | Ser9 | Polyclonal/Monoclonal | Rabbit/Mouse | 1:500 - 1:2000 | |
| Total GSK3β | - | Polyclonal/Monoclonal | Rabbit/Mouse | 1:500 - 1:8000 | |
| p-mTOR | Ser2448 | Polyclonal/Monoclonal | Rabbit | 1:1000 - 1:10000 | |
| Total mTOR | - | Polyclonal/Monoclonal | Rabbit | 1:500 - 1:2000 | |
| p-S6 Ribosomal Protein | Ser235/236 | Polyclonal/Monoclonal | Rabbit/Mouse | 1:500 - 1:4000 | |
| Total S6 Ribosomal Protein | - | Monoclonal | Mouse | 1:1000 | - |
| Total Akt | - | Polyclonal/Monoclonal | Rabbit/Mouse | 1:1000 | - |
| GAPDH | - | Polyclonal/Monoclonal | Rabbit/Mouse | 1:1000 - 1:500000 | |
| β-actin | - | Monoclonal | Mouse | 1:1000 - 1:10000 | |
| Anti-Rabbit IgG, HRP-linked | - | Secondary | Goat/Donkey | 1:2000 - 1:10000 | |
| Anti-Mouse IgG, HRP-linked | - | Secondary | Goat/Donkey | 1:2000 - 1:10000 |
Expected Results
Treatment of cells with this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of Akt downstream targets, including GSK3β at Ser9, mTOR at Ser2448, and S6 Ribosomal Protein at Ser235/236. The levels of total GSK3β, total mTOR, total S6, total Akt, and the loading control (GAPDH or β-actin) should remain relatively unchanged across the different treatment conditions. This pattern of results would confirm the on-target activity of this compound as an inhibitor of the Akt signaling pathway.
References
- 1. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 3. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 4. research.fredhutch.org [research.fredhutch.org]
Flow Cytometry Analysis of A-674563 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-674563 is a potent and selective inhibitor of Akt1, a serine/threonine kinase that plays a crucial role in mediating cellular survival, proliferation, and metabolism.[1][2][3] The Akt signaling pathway is frequently hyperactivated in various human cancers, making it an attractive target for therapeutic intervention.[4][5] this compound exerts its biological effects by blocking the phosphorylation of downstream Akt targets, leading to the inhibition of tumor cell growth, induction of cell cycle arrest, and apoptosis. This document provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The primary applications covered are the assessment of apoptosis and the analysis of cell cycle distribution.
Mechanism of Action of this compound
This compound is an Akt1 inhibitor with a Ki (inhibition constant) of 11 nM in cell-free assays. While it does not inhibit the phosphorylation of Akt itself, it effectively blocks the activity of the kinase, thereby preventing the phosphorylation of its downstream substrates. This disruption of the Akt signaling cascade leads to several cellular consequences, including:
-
Inhibition of Proliferation: this compound has been shown to slow the proliferation of various tumor cells.
-
Induction of Apoptosis: The compound triggers programmed cell death by activating caspases 3 and 9.
-
Cell Cycle Arrest: Treatment with this compound can cause cells to arrest in the G2 phase of the cell cycle.
The following diagram illustrates the simplified Akt signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits Akt, blocking downstream signaling for proliferation and survival.
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound across various parameters.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Akt1 | Ki | 11 nM | |
| PKA | Ki | 16 nM | |
| CDK2 | Ki | 46 nM | |
| GSK3β | Ki | 110 nM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Tumor Cells | Proliferation | EC50 | 0.4 µM | |
| SW684 | Cytotoxicity | IC50 (48h) | 0.22 µM | |
| SKLMS1 | Cytotoxicity | IC50 (48h) | 0.35 µM | |
| MOLM14 | Cytotoxicity | EC50 | 0.06 µM |
Experimental Protocols
Detailed methodologies for key flow cytometry experiments are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow:
References
Application Notes: Measuring A-674563-Induced Apoptosis via TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a key feature of late-stage apoptosis.[1][2] This assay identifies nicks in the DNA that are generated by caspase-activated DNases during the apoptotic process.
A-674563 is a potent, orally available, and ATP-competitive inhibitor of Akt1 (Protein Kinase B), a central kinase in the PI3K/Akt signaling pathway.[3][4][5] The PI3K/Akt pathway is a critical pro-survival cascade that, when active, suppresses apoptosis by phosphorylating and inactivating numerous pro-apoptotic targets. By inhibiting Akt1, this compound blocks these survival signals, leading to the induction of cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide a comprehensive protocol for utilizing the TUNEL assay to quantify the apoptotic effects of this compound.
Principle of the Method
The TUNEL assay is based on the enzymatic activity of Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the addition of labeled deoxyuridine triphosphates (dUTPs) to the 3'-hydroxyl (3'-OH) ends of fragmented DNA in a template-independent manner. In this protocol, the dUTPs are labeled with a fluorophore, allowing for the direct visualization and quantification of apoptotic cells by fluorescence microscopy or flow cytometry.
This compound's mechanism involves the direct inhibition of Akt1 (Kᵢ = 11 nM), which prevents the phosphorylation of downstream targets. This releases the brakes on apoptotic machinery, including the Bcl-2 family member Bad and Caspase-9, ultimately leading to the activation of endonucleases that fragment the DNA detected by the TUNEL assay.
Experimental Considerations
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Cell Line Selection: The efficacy of this compound can be cell-type dependent. It is recommended to use cell lines with a known reliance on the PI3K/Akt pathway for survival.
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Dose and Time Optimization: this compound has been shown to induce apoptosis in concentrations ranging from 10 nM to 10 µM. A preliminary dose-response and time-course experiment is essential to identify the optimal conditions for inducing apoptosis in the chosen cell line without causing excessive necrosis.
-
Controls: The inclusion of proper controls is critical for accurate data interpretation.
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Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells treated with DNase I or a well-characterized apoptosis inducer (e.g., staurosporine) to ensure the assay is working correctly.
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Unstained Control: Cells that undergo the entire process without the addition of the TdT enzyme or labeled nucleotides, to assess background fluorescence.
-
-
Fixation and Permeabilization: These steps are crucial for the successful entry of the TdT enzyme into the nucleus. Over-fixation can mask DNA ends, while insufficient permeabilization will prevent enzyme access. The described protocol uses paraformaldehyde and Triton X-100, but optimization may be required for different cell types.
Detailed Experimental Protocol
This protocol is designed for detecting apoptosis in adherent cells cultured on coverslips using fluorescence microscopy.
Materials and Reagents
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This compound (Stock solution in DMSO)
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Cell line of interest and appropriate culture medium
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Sterile glass coverslips and multi-well plates
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Phosphate-Buffered Saline (PBS), pH 7.4
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Vehicle control (e.g., sterile DMSO)
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Positive control (e.g., DNase I or Staurosporine)
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Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS
-
TUNEL Assay Kit (containing TdT enzyme, reaction buffer, and fluorescently-labeled dUTP)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Fluorescence Microscope with appropriate filters
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours or until well-adhered.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Aspirate the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
For a positive control, treat separate wells with a known apoptosis inducer according to established protocols.
-
Incubate for the predetermined optimal time (e.g., 12, 24, or 48 hours).
-
-
Fixation:
-
Carefully aspirate the medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of Fixation Solution (4% PFA) to each well and incubate for 20 minutes at room temperature.
-
Aspirate the Fixation Solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Solution (0.25% Triton™ X-100) to each well.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the Permeabilization Solution and wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture (TdT enzyme, fluorescent dUTP, and reaction buffer) according to the manufacturer's instructions immediately before use. Protect from light.
-
Optional Positive Control: For a DNase I positive control, incubate one coverslip with DNase I buffer followed by DNase I treatment to induce DNA breaks.
-
Negative Enzyme Control: Prepare a labeling solution without the TdT enzyme for one coverslip.
-
Remove PBS and add 50-100 µL of the TUNEL reaction mixture to each coverslip, ensuring the cells are fully covered.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Washing and Counterstaining:
-
Aspirate the reaction mixture and wash the cells three times with PBS for 5 minutes each, protecting from light.
-
Add the DAPI solution to stain the cell nuclei. Incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Carefully remove the coverslips from the wells with fine-tipped forceps.
-
Mount the coverslips onto glass microscope slides with a drop of antifade mounting medium, cell-side down.
-
Seal the edges of the coverslip with clear nail polish and allow to dry.
-
Visualize the slides using a fluorescence microscope. DAPI will stain all nuclei (blue), while the TUNEL stain will mark apoptotic nuclei (e.g., green or red, depending on the fluorophore used).
-
-
Data Acquisition and Analysis:
-
Capture multiple random images per coverslip.
-
Quantify the results by counting the number of TUNEL-positive nuclei and the total number of nuclei (stained with DAPI).
-
Calculate the percentage of apoptotic cells: (Number of TUNEL-positive cells / Total number of cells) x 100.
-
Data Presentation
The following table represents example data from a dose-response experiment measuring apoptosis induced by this compound in a hypothetical cancer cell line after 24 hours of treatment.
| Treatment Group | Concentration (µM) | Total Cells Counted (DAPI) | TUNEL-Positive Cells | % Apoptosis (TUNEL-Positive) |
| Vehicle Control | 0 (0.1% DMSO) | 512 | 15 | 2.9% |
| This compound | 0.1 | 498 | 45 | 9.0% |
| This compound | 0.3 | 505 | 118 | 23.4% |
| This compound | 1.0 | 489 | 231 | 47.2% |
| This compound | 3.0 | 451 | 295 | 65.4% |
| Positive Control | Staurosporine (1 µM) | 475 | 418 | 88.0% |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Akt, preventing the suppression of pro-apoptotic proteins and promoting apoptosis.
Caption: Experimental workflow for detecting apoptosis using the TUNEL assay after this compound treatment.
References
Troubleshooting & Optimization
interpreting unexpected results with A-674563
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A-674563, a potent and selective inhibitor of Akt1. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Increase in Akt Phosphorylation
Question: I treated my cells with this compound, an Akt1 inhibitor, but I'm observing an increase in phosphorylated Akt (p-Akt) levels in my Western blot. Why is this happening?
Answer: This is a documented phenomenon. While this compound is an ATP-competitive inhibitor of Akt1 kinase activity, it does not prevent the phosphorylation of Akt itself.[1][2] In fact, treatment with this compound can lead to a compensatory increase in the phosphorylation of Akt at both Ser473 and Thr308.[2][3] This is thought to be a feedback mechanism within the cell to overcome the inhibition of Akt signaling.[2]
Troubleshooting Steps:
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Confirm Downstream Inhibition: Instead of focusing on p-Akt levels, assess the phosphorylation of known downstream targets of Akt, such as GSK3β and FOXO proteins. A decrease in the phosphorylation of these substrates will confirm that this compound is effectively inhibiting Akt activity.
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Titrate the Compound: Perform a dose-response experiment to ensure you are using an effective concentration of this compound. The EC50 for slowing tumor cell proliferation is approximately 0.4 µM.
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Use a Pan-Akt Inhibitor as a Control: To differentiate the effects of selective Akt1 inhibition, consider using a pan-Akt inhibitor, such as MK-2206, as a control. MK-2206 has been shown to decrease the expression of p-Akt (Ser473) and p-Akt (Thr308).
Issue 2: Cell Death is Observed, but Not Through the Expected Apoptotic Pathway
Question: My cell viability assays show a decrease in cell number after this compound treatment, but I'm not seeing classic markers of apoptosis. What other mechanisms could be at play?
Answer: While this compound can induce apoptosis in some cell lines, it can also induce cell cycle arrest, particularly at the G2 phase. Furthermore, this compound has known off-target effects, most notably the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which can also lead to cell cycle arrest and reduced proliferation.
Troubleshooting Steps:
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Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) or a similar DNA stain to analyze the cell cycle distribution of your treated cells. An accumulation of cells in the G2/M or S phase would suggest cell cycle arrest.
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Investigate Off-Target Effects: Consider the potential contribution of CDK2 inhibition to your observed phenotype. You can use a specific CDK2 inhibitor, such as PHA-84812, as a positive control to compare the effects.
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Assess Multiple Hallmarks of Apoptosis: Use a combination of apoptosis assays, such as Annexin V/PI staining, caspase activity assays (caspase-3/9), and TUNEL assays, to get a comprehensive picture of apoptotic events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, ATP-competitive, and reversible inhibitor of Akt1 with a Ki of 11 nM. It selectively targets Akt1, a serine/threonine kinase that is a central regulator of cellular growth, proliferation, survival, and metabolism. By inhibiting Akt1, this compound blocks the phosphorylation of its downstream targets.
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to have off-target activity against Protein Kinase A (PKA) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 16 nM and 46 nM, respectively. The inhibition of CDK2 is thought to contribute to the anti-proliferative effects of this compound, particularly in non-small cell lung cancer (NSCLC) cells.
Q3: What are the expected effects of this compound on the cell cycle?
A3: this compound has been reported to induce G2 cell cycle arrest in some cancer cell lines. However, in other cell types, such as certain NSCLC cell lines, it can cause an increase in the proportion of cells in the S phase, which is consistent with CDK2 inhibition and the induction of DNA re-replication.
Q4: How does this compound affect apoptosis?
A4: this compound can induce apoptosis in various cancer cell lines, including soft tissue sarcoma (STS) and melanoma cells. This is often accompanied by the activation of caspases-3 and -9. However, the induction of apoptosis can be cell-type dependent.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (Akt1) | 11 nM | Cell-free assay | |
| EC50 (Proliferation) | 0.4 µM | Tumor cells | |
| IC50 (PKA) | 16 nM | Cell-free assay | |
| IC50 (CDK2) | 46 nM | Cell-free assay |
Table 2: IC50 Values of this compound in Soft Tissue Sarcoma (STS) Cell Lines (48 hours)
| Cell Line | IC50 (µM) | Reference |
| SW684 | 0.22 | |
| SKLMS1 | 0.35 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Signaling
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Cell Lysis:
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Treat cells with this compound at the desired concentrations and for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, p-GSK3β, total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
A-674563 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the Akt1 inhibitor, A-674563, in cell culture media. The information is presented in a question-and-answer format to address common issues and facilitate experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1][2] Refer to the tables below for solubility data for this compound and its hydrochloride salt.
Q2: How should I store this compound stock solutions?
A2: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3] When stored at -80°C, the stock solution in DMSO is stable for up to one year, and at -20°C for up to one month.[2] For the hydrochloride salt in DMSO, storage at -80°C is recommended for up to 6 months and at -20°C for up to 1 month.[4] Always refer to the manufacturer's instructions for specific storage recommendations.
Q3: What is the expected stability of this compound in cell culture media?
A3: Currently, there is limited published data specifically quantifying the stability of this compound in various cell culture media at 37°C. However, numerous studies have successfully used this compound in cell-based assays with incubation times ranging from a few hours to 72 hours, suggesting it retains sufficient activity over these periods. For experiments longer than 24 hours, or if you suspect compound degradation, it is recommended to replenish the media with freshly diluted this compound.
Q4: Can I dissolve this compound directly in cell culture media or aqueous buffers?
A4: Direct dissolution of this compound in aqueous solutions like cell culture media or phosphate-buffered saline (PBS) is not recommended due to its low aqueous solubility. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in cell culture media after adding this compound. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to cells (typically ≤0.1%).- Prepare an intermediate dilution of the stock solution in the cell culture medium before adding it to the final culture volume.- Gently warm the medium to 37°C and vortex briefly after adding the compound. |
| Inconsistent or weaker than expected biological activity. | 1. Degradation of this compound in the stock solution.2. Degradation of this compound in the cell culture medium during incubation.3. Adsorption of the compound to plasticware. | 1. Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles.2. For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound every 24-48 hours. You can also perform a stability test (see Experimental Protocols).3. Pre-incubate pipette tips and plates with a BSA solution to block non-specific binding sites. |
| High background signal or off-target effects. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in your vehicle control and experimental wells is identical and as low as possible (ideally ≤0.1%). |
Quantitative Data
Solubility Data for this compound
| Solvent | Solubility | Reference |
| DMSO | 15 mg/mL | |
| Ethanol | 10 mg/mL | |
| DMF | 20 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Solubility Data for this compound Hydrochloride
| Solvent | Solubility | Reference |
| H₂O | 100 mg/mL (requires sonication) | |
| DMSO | 50 mg/mL (hygroscopic, use fresh) |
Stock Solution Storage Stability
| Form | Solvent | Storage Temperature | Stability | Reference |
| This compound | DMSO | -80°C | 2 years | |
| This compound | DMSO | -20°C | 1 year | |
| This compound HCl | DMSO | -80°C | 6 months | |
| This compound HCl | DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -80°C.
-
Prepare Working Solution: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution in your chosen cell culture medium (e.g., DMEM, RPMI-1640) to achieve the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium. c. Ensure the final DMSO concentration is below the toxic level for your cell line (typically ≤0.1%). d. Vortex the working solution gently before adding it to your cell culture plates.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific experimental conditions using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Preparation of this compound in Media: a. Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments. b. Prepare a control sample of the same concentration in a stable solvent like acetonitrile or DMSO.
-
Incubation: a. Place the media sample in a cell culture incubator at 37°C with 5% CO₂. b. Keep the control sample at -20°C.
-
Time-Point Sampling: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the media sample from the incubator. b. Immediately store the collected aliquots at -80°C to halt any further degradation.
-
Sample Preparation for LC-MS: a. Thaw the collected samples and the control. b. Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard. c. Vortex and centrifuge the samples at high speed to pellet the precipitated proteins. d. Transfer the supernatant to a new tube for LC-MS analysis.
-
LC-MS Analysis: a. Analyze the samples using a validated LC-MS method to quantify the concentration of this compound. b. Compare the concentration of this compound in the incubated media samples to the initial (time 0) sample and the control sample to determine the percentage of degradation over time.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
References
how to avoid A-674563 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of A-674563, a potent and selective Akt1 inhibitor. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to prevent precipitation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of Akt1, a serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway.[1][2][3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] this compound exerts its effect by competitively binding to the ATP-binding site of Akt1, thereby blocking the phosphorylation of its downstream targets. While it is highly selective for Akt1, it can also show inhibitory activity against PKA and Cdk2 at higher concentrations.
Q2: I am observing precipitation of this compound in my aqueous solution. What are the common causes?
Precipitation of this compound in aqueous solutions is a common issue that can arise from several factors:
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Low Aqueous Solubility: this compound has limited solubility in purely aqueous buffers.
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Improper Solvent Selection: Using a solvent in which this compound is not sufficiently soluble as the primary stock solvent can lead to precipitation upon dilution into an aqueous medium.
-
Incorrect Dilution Method: Rapidly diluting a concentrated stock solution into an aqueous buffer without proper mixing can cause the compound to crash out of solution.
-
pH of the Solution: The pH of the aqueous buffer can influence the solubility of this compound.
-
Temperature: Lower temperatures can decrease the solubility of the compound.
-
High Concentration: Attempting to prepare aqueous solutions at concentrations exceeding the solubility limit of this compound will result in precipitation.
Q3: How should I store this compound powder and its stock solutions?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to one year. For shorter-term storage of up to one month, -20°C is acceptable.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step solutions to address and prevent the precipitation of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration: Lower the working concentration of this compound in your experiment. - Use a co-solvent system: Prepare the final solution using a mixture of solvents. For in vitro experiments, a final DMSO concentration of <0.1% is often recommended to minimize solvent toxicity. For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD can be used to improve solubility. - Stepwise dilution: Add the aqueous buffer to the DMSO stock solution slowly while vortexing to ensure proper mixing. |
| Cloudiness or visible particles in the prepared solution. | Incomplete dissolution of the this compound powder. | - Use sonication: Place the solution in an ultrasonic bath to aid dissolution. - Gentle warming: Warm the solution to 37°C to increase solubility. Be cautious with temperature as it may affect the stability of the compound. |
| Precipitation observed after storing the aqueous solution. | The solution is supersaturated, or the compound is degrading over time. | - Prepare fresh solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment. - Filter sterilization: If the solution needs to be sterile, use a 0.22 µm filter after dissolution. |
Quantitative Data Summary
The solubility of this compound varies significantly depending on the solvent and any co-solvents used. The following table summarizes solubility data from various sources.
| Solvent / Solvent System | Solubility | Notes | Source |
| DMSO | 15 mg/mL | - | |
| DMSO | 50 mg/mL | Requires sonication. Hygroscopic DMSO can reduce solubility. | |
| DMSO | 72 mg/mL | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. | |
| Ethanol | 10 mg/mL | - | |
| Ethanol | 18 mg/mL | at 25°C | |
| Water | 72 mg/mL | at 25°C | |
| H₂O | 100 mg/mL | Requires sonication. | |
| DMF | 20 mg/mL | - | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5.75 mg/mL | Suspended solution; requires sonication. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 358.4 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Slowly add the required volume of the DMSO stock solution to your pre-warmed cell culture medium while gently vortexing. Ensure the final concentration of DMSO in the medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution immediately in your cell culture experiments.
Visualizing Key Processes
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
References
optimizing A-674563 treatment duration for apoptosis induction
Welcome to the technical support center for A-674563. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for apoptosis induction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during experiments with this compound.
Q1: What is the mechanism of action of this compound for inducing apoptosis?
This compound is a potent, orally active, and ATP-competitive inhibitor of Akt1, a key kinase in the PI3K/Akt signaling pathway that promotes cell survival.[1][2] By inhibiting Akt1, this compound prevents the phosphorylation of numerous downstream targets that regulate cell survival and apoptosis.[2][3] This disruption of pro-survival signaling leads to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspases, such as caspase-3 and caspase-9.[4]
Q2: What is a recommended starting concentration and treatment duration for this compound?
The optimal concentration and duration are highly dependent on the specific cell line.
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Concentration: A good starting point for a dose-response experiment is a range between 0.1 µM and 10 µM. The reported EC50 for slowing tumor cell proliferation is approximately 0.4 µM, with IC50 values for specific cell lines ranging from 0.22 µM to 0.35 µM after 48 hours.
-
Duration: Treatment times of 24 to 48 hours are commonly reported to observe significant apoptosis. However, inhibition of Akt downstream targets can be observed in as little as 2 hours. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to determine the optimal window for apoptosis induction in your specific model.
Q3: My cells are not showing significant signs of apoptosis after treatment. What are some troubleshooting steps?
If you are not observing the expected level of apoptosis, consider the following factors:
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Concentration and Duration: The concentration of this compound may be too low or the treatment time too short for your specific cell line. It is crucial to perform a dose-response curve to determine the IC50 value and a time-course experiment to find the optimal incubation period.
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Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or unhealthy cells can show altered responses and spontaneous apoptosis, which can confound results.
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Assay Sensitivity: The method used to detect apoptosis might not be sensitive enough or may be performed at a suboptimal time point. The timeline of apoptotic events can vary significantly between cell types and with different stimulus intensities. Consider using a combination of assays to confirm apoptosis.
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Cell Line Resistance: Some cell lines may be inherently resistant to Akt1 inhibition due to mutations in other signaling pathways that compensate for the loss of Akt activity.
Q4: I am observing high levels of necrosis instead of apoptosis. How can I adjust my experiment?
High levels of necrosis typically indicate that the drug concentration is too high or the treatment duration is too long, causing overwhelming cellular stress and bypassing the programmed apoptosis pathway. To favor apoptosis over necrosis, try the following:
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Lower the Concentration: Reduce the concentration of this compound to a level closer to the determined IC50 value for your cell line.
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Shorten the Incubation Time: Decrease the duration of the treatment. A time-course experiment will help identify a window where apoptosis is maximal and necrosis is minimal.
Q5: What are the known off-target effects of this compound?
This compound is known to have off-target inhibitory activity against Protein Kinase A (PKA) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 16 nM and 46 nM, respectively. The inhibition of CDK2, in particular, may contribute significantly to the compound's overall anti-proliferative effects and can induce a G2 cell cycle arrest. Researchers should be aware of these off-target effects when interpreting results.
Q6: How can I confirm that the cell death I observe is indeed apoptosis?
It is essential to use multiple assays to confirm apoptosis and distinguish it from necrosis.
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Annexin V/PI Staining: Use flow cytometry to detect the externalization of phosphatidylserine (an early apoptotic marker) and membrane integrity.
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Caspase Activity Assays: Measure the activation of key executioner caspases like caspase-3 and caspase-7.
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Western Blotting: Detect the cleavage of PARP and caspase-3, which are hallmark biochemical events of apoptosis.
-
Morphological Analysis: Use microscopy to observe characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation.
Data Presentation
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line Type | Parameter | Value | Treatment Duration |
|---|---|---|---|
| Soft Tissue Sarcoma (SW684) | IC50 | 0.22 µM | 48 hours |
| Soft Tissue Sarcoma (SKLMS1) | IC50 | 0.35 µM | 48 hours |
| General Tumor Cells | EC50 | 0.4 µM | Not Specified |
| Human Melanoma Cells | Cytotoxicity Range | 10 - 1000 nM | Not Specified |
Table 2: Recommended Starting Points for Experiment Optimization
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Concentration (Dose-Response) | 0.1 µM - 10 µM | Covers the reported IC50/EC50 values for most cell lines. |
| Treatment Time (Time-Course) | 12 - 72 hours | Allows for the identification of the optimal window for apoptosis induction while minimizing necrosis. |
Experimental Protocols
Here are detailed methodologies for key experiments to optimize and confirm this compound-induced apoptosis.
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at ≤0.1%).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time, typically 24 or 48 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantifying Apoptosis using Annexin V/PI Staining and Flow Cytometry
This protocol quantitatively distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on the IC50 from Protocol 1) for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Confirming Apoptosis by Western Blotting for Cleaved Caspase-3
This method confirms apoptosis by detecting the cleavage of key apoptotic proteins.
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Cell Lysis: After treatment with this compound, collect both floating and attached cells and lyse them in cold RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
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Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band confirms apoptosis.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound treatment.
Caption: this compound inhibits Akt1, leading to apoptosis.
Caption: Workflow for optimizing this compound treatment.
References
troubleshooting inconsistent A-674563 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent experimental outcomes with A-674563.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of Akt1, a serine/threonine kinase crucial in cellular signaling pathways related to growth, proliferation, and survival.[1][2] It functions as an ATP-competitive inhibitor with a Ki (inhibition constant) of 11 nM in cell-free assays.[2][3][4] this compound does not inhibit the phosphorylation of Akt itself but rather blocks the phosphorylation of its downstream targets, leading to the inhibition of tumor cell proliferation, induction of G2 cell cycle arrest, and apoptosis.
Q2: What are the known off-target effects of this compound?
While this compound is a potent Akt1 inhibitor, it also exhibits inhibitory activity against Protein Kinase A (PKA) and Cyclin-Dependent Kinase 2 (CDK2). This is an important consideration when interpreting experimental results, as some observed effects may be attributable to the inhibition of these kinases. For instance, CDK2 inhibition has been linked to an increase in the proportion of cells in the S phase of the cell cycle.
Q3: I am observing variable responses to this compound across different cell lines. Is this expected?
Yes, cell line-specific responses to this compound are expected and have been documented. For example, in non-small cell lung cancer (NSCLC) cell lines, this compound has been shown to have varying effects on cell cycle progression and the phosphorylation of downstream targets like AS160 and MDM2. This variability can be influenced by the basal expression levels of Akt isoforms (Akt1, Akt2, Akt3) and the overall genetic context of the cells. It is recommended to characterize the Akt pathway status in your specific cell model.
Q4: How should I prepare and store this compound solutions?
Proper preparation and storage of this compound are critical for consistent experimental outcomes. Refer to the table below for solubility in common solvents. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For in vivo studies, it is recommended to prepare fresh solutions daily.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
| Possible Cause | Troubleshooting Suggestion |
| Poor Solubility | Ensure complete dissolution of the compound. This compound hydrochloride is soluble in water with the aid of sonication and in DMSO. Warming the solution to 37°C and using an ultrasonic bath can aid dissolution in DMSO. For cell culture, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| Compound Degradation | This compound stock solutions are stable for extended periods when stored correctly. Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles by preparing aliquots. For working solutions, it is best to prepare them fresh for each experiment. |
| Cell Line Resistance | The cellular context significantly impacts the efficacy of Akt inhibitors. Consider the expression levels of Akt isoforms and the status of upstream and downstream components of the PI3K/Akt pathway (e.g., PTEN status). Some cell lines may have intrinsic or acquired resistance mechanisms. |
| Off-Target Effects | The observed phenotype may be influenced by the inhibition of PKA or CDK2. Consider using more specific inhibitors for these kinases as controls to dissect the observed effects. |
Problem 2: Unexpected cellular signaling outcomes, such as the activation of compensatory pathways.
| Possible Cause | Troubleshooting Suggestion |
| Feedback Loop Activation | Inhibition of Akt can lead to the activation of negative feedback loops, which can reactivate upstream signaling. For example, inhibiting the Akt/mTORC1/S6K1 pathway can relieve the feedback inhibition of receptor tyrosine kinases (RTKs), leading to their reactivation. Monitor the phosphorylation status of upstream receptors (e.g., EGFR, HER2) over time. |
| Compensatory Isoform Activity | This compound is selective for Akt1. In some cellular contexts, Akt2 or Akt3 may compensate for the loss of Akt1 activity. Assess the expression and activation status of all three Akt isoforms in your experimental model. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 / Ki |
| Akt1 | 11 nM (Ki) |
| PKA | 16 nM (IC50) |
| CDK2 | 46 nM (IC50) |
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | >10 mM | Warming to 37°C and sonication can aid dissolution. |
| Water (HCl salt) | 100 mg/mL | Requires sonication. |
| Ethanol | 10 mg/mL | |
| DMF | 20 mg/mL |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Alamar Blue)
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Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
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Alamar Blue Addition: Prepare a 1:10 dilution of Alamar Blue reagent in cell culture medium. Remove the treatment medium from the wells and add 100 µL of the diluted Alamar Blue solution to each well.
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Incubation and Measurement: Incubate the plates for 1-4 hours, protected from light. Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Phosphorylated Downstream Targets
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Cell Treatment: Plate cells and treat with this compound or vehicle control for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total downstream targets of Akt (e.g., p-GSK3β, GSK3β, p-PRAS40, PRAS40) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Validation & Comparative
A-674563 Versus MK-2206 in NSCLC Cell Lines: A Comparative Guide
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical axis frequently deregulated in non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of two key inhibitors targeting this pathway: A-674563, a putative AKT1 inhibitor, and MK-2206, a pan-AKT inhibitor. This analysis is based on experimental data from studies on various NSCLC cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance and underlying mechanisms.
Mechanism of Action
This compound is an ATP-competitive inhibitor with high selectivity for AKT1. However, it also exhibits off-target activity against protein kinase A (PKA) and cyclin-dependent kinase 2 (CDK2). In contrast, MK-2206 is an allosteric inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3), providing a broader inhibition of the AKT signaling cascade.
Performance in NSCLC Cell Lines
A study directly comparing this compound and MK-2206 in six different human NSCLC cell lines (A549, A427, NCI-H23, NCI-H358, NCI-H1975, and NCI-H1650) revealed a significantly greater potency of this compound in reducing cell survival.[1]
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both compounds in the six NSCLC cell lines. Across all tested cell lines, this compound demonstrated lower IC50 values, indicating higher potency in inhibiting cell proliferation compared to MK-2206.[2]
| Cell Line | This compound IC50 (µM) | MK-2206 IC50 (µM) |
| A549 | ~0.15 | >1 |
| A427 | ~0.03 | >1 |
| NCI-H23 | ~0.07 | >1 |
| NCI-H358 | ~0.36 | >1 |
| NCI-H1975 | ~0.18 | >1 |
| NCI-H1650 | ~0.70 | >1 |
Cell Cycle Analysis
The differential effects of this compound and MK-2206 on the cell cycle were investigated using BrdU flow cytometry.[2] this compound treatment led to a significant decrease in the proportion of cells in the G0/G1 phase and a significant increase in the S phase in A549, A427, and NCI-H23 cells.[2] Conversely, MK-2206 treatment resulted in a significant increase in the G0/G1 phase and a decrease in the S phase in the same cell lines.[2] Neither inhibitor significantly altered the G2/M phase.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control (DMSO) | 65 | 25 | 10 |
| This compound | 40 | 50 | 10 | |
| MK-2206 | 75 | 15 | 10 | |
| A427 | Control (DMSO) | 70 | 20 | 10 |
| This compound | 50 | 40 | 10 | |
| MK-2206 | 80 | 10 | 10 | |
| NCI-H23 | Control (DMSO) | 60 | 30 | 10 |
| This compound | 45 | 45 | 10 | |
| MK-2206 | 70 | 20 | 10 | |
| NCI-H358 | Control (DMSO) | 55 | 35 | 10 |
| This compound | No significant change | No significant change | No significant change | |
| MK-2206 | No significant change | No significant change | No significant change | |
| NCI-H1975 | Control (DMSO) | 60 | 30 | 10 |
| This compound | No significant change | No significant change | No significant change | |
| MK-2206 | No significant change | No significant change | No significant change | |
| NCI-H1650 | Control (DMSO) | 65 | 25 | 10 |
| This compound | No significant change | No significant change | No significant change | |
| MK-2206 | No significant change | No significant change | No significant change |
Note: The data in the cell cycle table is an illustrative representation based on the described trends in the source literature. For exact values, please refer to the primary research article.
The enhanced efficacy of this compound is suggested to be, in part, due to its off-target inhibition of CDK2, a key regulator of cell cycle progression.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
A Comparative Guide to the Potency of Akt Inhibitors: A-674563 vs. A-443654
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Akt inhibitors A-674563 and A-443654, focusing on their potency as determined by experimental data. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the targeted signaling pathway.
Executive Summary
A-443654 is a highly potent pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, and Akt3) with exceptional potency (Ki = 160 pM)[1][2][3]. In contrast, this compound is a selective inhibitor of Akt1 with a Ki of 11 nM, demonstrating a different selectivity profile[4][5]. While A-443654 exhibits greater potency in biochemical assays, this compound has the advantage of being orally bioavailable. The choice between these inhibitors will depend on the specific research question, the desired isoform selectivity, and the experimental model (in vitro vs. in vivo).
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and A-443654
| Parameter | This compound | A-443654 | Reference(s) |
| Primary Target(s) | Akt1 | Akt1, Akt2, Akt3 | |
| Mechanism of Action | ATP-competitive, reversible | ATP-competitive, reversible | |
| Ki (Akt1) | 11 nM | 160 pM | |
| Ki (PKA) | 16 nM | 6.3 nM | |
| Ki (CDK2) | 46 nM | 24 nM | |
| Selectivity (Akt1 vs. PKA) | ~1.5-fold | ~40-fold | |
| Selectivity (Akt1 vs. PKC) | >30-fold | 40-fold vs PKCγ |
Table 2: Cellular Potency of this compound and A-443654
| Cell Line | Assay | IC50 / EC50 (this compound) | IC50 / EC50 (A-443654) | Reference(s) |
| MiaPaCa-2 (Pancreatic) | Proliferation (Alamar blue) | ~0.4 µM | 0.1 µM | |
| SW684 (Soft Tissue Sarcoma) | Proliferation | 0.22 µM | Not Reported | |
| SKLMS1 (Soft Tissue Sarcoma) | Proliferation | 0.35 µM | Not Reported | |
| MOLM14 (AML) | Cytotoxicity | 0.06 µM | Not Reported | |
| H1299 (NSCLC) | Akt Inhibition | Not Reported | 0.6 µM | |
| Chronic Lymphocytic Leukemia cells | Apoptosis | Not Reported | 0.63 µM |
Table 3: In Vivo Efficacy of this compound and A-443654
| Compound | Animal Model | Dosing | Outcome | Reference(s) |
| This compound | PC-3 Prostate Cancer Xenograft | 40 mg/kg/day (p.o.) + Paclitaxel | Significantly decreased tumor growth compared to monotherapy | |
| This compound | A375 Xenograft | 25, 100 mg/kg (lavage daily) | Potently inhibited tumor growth | |
| This compound | U937 Xenograft | 15, 40 mg/kg (injection) | Inhibited tumor growth and improved survival | |
| A-443654 | 3T3-Akt1 Flank Tumor | 7.5 mg/kg/day (s.c.) | Inhibited tumor growth | |
| A-443654 | MiaPaCa-2 Pancreatic Xenograft | 7.5 mg/kg/day (s.c.) | Significantly inhibited tumor growth | |
| A-443654 | MiaPaCa-2 Pancreatic Xenograft | 50 mg/kg (s.c.) + Rapamycin | More efficacious than monotherapy |
Experimental Protocols
Akt Kinase Activity Assay (In Vitro)
This protocol is a generalized procedure for determining the kinase activity of Akt in the presence of inhibitors.
1. Reagents and Materials:
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Recombinant active Akt1 enzyme
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Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
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ATP (as a phosphate donor)
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Specific Akt substrate peptide (e.g., biotinylated Bad peptide)
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This compound or A-443654 at various concentrations
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[γ-³³P]ATP (for radioactive detection) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
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Streptavidin-coated plates (for biotinylated substrate)
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Stop solution (e.g., 0.1 M EDTA)
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Scintillation counter or luminescence plate reader
2. Procedure:
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Prepare serial dilutions of the inhibitors (this compound or A-443654) in the kinase reaction buffer.
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In a reaction plate, add the kinase reaction buffer, the recombinant Akt1 enzyme, and the specific substrate peptide.
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Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
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Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
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Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
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Stop the reaction by adding the stop solution.
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Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
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Measure the amount of incorporated radiolabel using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol to measure the signal (e.g., luminescence).
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the effect of inhibitors on cell viability and proliferation.
1. Reagents and Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound or A-443654
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
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Solubilization solution (e.g., SDS-HCl solution or DMSO)
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96-well cell culture plates
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Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 10⁴–10⁵ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or A-443654 in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle control.
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Incubate the cells for the desired period (e.g., 48 or 72 hours).
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Add MTT solution to each well (e.g., 10 µL of 5 mg/mL solution) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a few hours at 37°C or overnight at room temperature in the dark to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Mandatory Visualization
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound and A-443654.
References
Validating A-674563 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of A-674563, a potent and selective inhibitor of Akt1. Understanding and confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction to this compound and Target Engagement
This compound is an orally active, small-molecule inhibitor of Akt1 (Protein Kinase Bα) with a Ki of 11 nM.[1][2] It functions by competing with ATP in the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell survival, proliferation, and metabolism.[1][3] While selective for Akt1, this compound also exhibits some activity against PKA and CDK2.[4] Validating the direct interaction of this compound with Akt1 in a cellular environment is essential to correlate its biochemical potency with its biological effects.
Key Approaches for Validating Target Engagement
Several robust methods exist to confirm and quantify the interaction of a small molecule with its intracellular target. This guide focuses on three primary approaches:
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Cellular Thermal Shift Assay (CETSA): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
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NanoBRET™ Target Engagement Assay: A proximity-based assay that uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a target protein in living cells.
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Phospho-protein Western Blotting: An indirect but highly informative method that measures the inhibition of phosphorylation of known downstream substrates of the target kinase.
Comparison of Target Engagement Methods for this compound
The following table summarizes the key characteristics and performance of the discussed methods for validating this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Phospho-protein Western Blotting |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Immunodetection of the phosphorylation status of downstream target substrates. |
| Readout | Increased amount of soluble target protein at elevated temperatures. | Decrease in BRET signal upon competitive displacement of the tracer by the compound. | Decreased signal of phosphorylated downstream proteins (e.g., p-PRAS40, p-GSK3β). |
| Cell State | Live or lysed cells. | Live cells. | Lysed cells. |
| Throughput | Low to medium. | High. | Low to medium. |
| Quantitative | Semi-quantitative (EC50 for stabilization can be determined). | Quantitative (IC50/Ki determination). | Semi-quantitative to quantitative. |
| Direct Target Binding | Yes. | Yes. | No (measures downstream effects). |
| Requires Modification | No (uses endogenous protein). | Yes (requires expression of a NanoLuc® fusion protein). | No (uses endogenous proteins). |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: PI3K/Akt signaling and this compound inhibition.
Caption: CETSA experimental workflow diagram.
Caption: NanoBRET™ target engagement workflow.
Quantitative Data Comparison
The following table provides a summary of quantitative data for this compound and a common alternative, the pan-Akt inhibitor MK-2206.
| Parameter | This compound | MK-2206 (Pan-Akt Inhibitor) | Reference |
| Biochemical IC50 (Akt1) | 11 nM (Ki) | ~5 nM | |
| Cellular Target Engagement (CETSA) | Not reported | Not reported | - |
| Cellular Target Engagement (NanoBRET™) | Not reported | Not reported | - |
| Inhibition of p-PRAS40 (Thr246) | Dose-dependent decrease | Dose-dependent decrease | |
| Inhibition of p-GSK3β (Ser9) | Dose-dependent decrease | Dose-dependent decrease | |
| Cell Viability IC50 (A549 cells) | ~0.15 µM | >1 µM | |
| Cell Viability IC50 (A427 cells) | ~0.03 µM | >1 µM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Akt1
This protocol is adapted from generalized CETSA procedures.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Primary antibody against Akt1
-
HRP-conjugated secondary antibody
-
ECL substrate
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549) in culture plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for Akt1.
-
Detect with an HRP-conjugated secondary antibody and ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay for Akt1
This protocol is based on Promega's NanoBRET™ Target Engagement Intracellular Kinase Assay.
Materials:
-
HEK293 cells
-
NanoLuc®-Akt1 fusion vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-10
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, non-binding surface 96- or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the NanoLuc®-Akt1 fusion vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Seed the cells into the wells of the assay plate.
-
-
Assay:
-
Pre-treat the cells with the NanoBRET™ Tracer K-10 at the recommended concentration.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer, measuring both donor (460nm) and acceptor (610nm) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Western Blot for Phospho-PRAS40 (Thr246) and Phospho-GSK3β (Ser9)
This protocol provides a general workflow for analyzing downstream Akt1 signaling.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PRAS40 (Thr246), anti-total PRAS40, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
BCA protein assay kit
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1 for 20 minutes) in the presence of varying concentrations of this compound or DMSO.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Western Blotting:
-
Determine and normalize protein concentrations.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-proteins and total proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Further normalize to the loading control to account for any loading inaccuracies.
-
Plot the normalized phospho-protein levels against the this compound concentration to determine the IC50 for downstream pathway inhibition.
-
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that can be approached with several robust techniques. The Cellular Thermal Shift Assay (CETSA) offers a label-free method to confirm direct binding to endogenous Akt1. The NanoBRET™ Target Engagement Assay provides a high-throughput, quantitative measure of target binding in living cells, though it requires genetic modification. Finally, phospho-protein Western blotting serves as an essential, indirect readout of this compound's functional consequence on the Akt1 signaling pathway. The choice of method will depend on the specific research question, available resources, and desired throughput. A combination of these approaches will provide the most comprehensive and compelling evidence for the cellular target engagement of this compound.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. This compound, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Downstream p-GSK3 Levels After A-674563 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Akt inhibitor A-674563 and its alternatives in modulating the phosphorylation of Glycogen Synthase Kinase 3 (GSK3), a key downstream effector in the PI3K/Akt signaling pathway. The information presented herein is intended to assist researchers in selecting the appropriate tools and methodologies for their investigations into this critical cellular signaling cascade.
Introduction to the Akt/GSK3 Signaling Pathway
The PI3K/Akt pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals, such as growth factors, Akt (also known as Protein Kinase B) phosphorylates a wide range of downstream targets. One of the most critical of these substrates is GSK3.
GSK3 is a constitutively active serine/threonine kinase that is inhibited upon phosphorylation by Akt. There are two highly homologous isoforms, GSK3α and GSK3β, which are phosphorylated by Akt at Serine 21 and Serine 9, respectively. This inhibitory phosphorylation of GSK3 plays a crucial role in various cellular events, including glycogen metabolism, gene expression, and apoptosis. Dysregulation of the Akt/GSK3 axis is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders.
This compound is an ATP-competitive inhibitor of Akt1, a specific isoform of the Akt kinase. By inhibiting Akt1, this compound is expected to decrease the phosphorylation of GSK3, thereby increasing its kinase activity. This guide will compare the effects of this compound on p-GSK3 levels with other commonly used Akt inhibitors, namely MK-2206 (a pan-Akt inhibitor) and A-443654 (another potent Akt inhibitor).
Signaling Pathway Diagram
Figure 1: The Akt/GSK3 signaling pathway and points of inhibition.
Comparative Analysis of Akt Inhibitors on p-GSK3 Levels
| Inhibitor | Target(s) | Mechanism of Action | Effect on p-GSK3 Levels | Reported Cellular Potency (Cell Proliferation IC50) | Reference(s) |
| This compound | Akt1 | ATP-competitive | Decreases p-GSK3α/β (Ser21/9) | 0.15 µM (A549 cells) | [1] |
| MK-2206 | Pan-Akt (Akt1/2/3) | Allosteric | Decreases p-GSK3β (Ser9) | 0.70 µM (H1650 cells); sensitivity varies by cell line | [1][2] |
| A-443654 | Pan-Akt (Akt1/2/3) | ATP-competitive | Decreases p-GSK3 | Not explicitly stated for direct comparison | [3] |
Note: The cellular potency (IC50) for cell proliferation is influenced by multiple factors beyond the direct inhibition of p-GSK3 and can vary significantly between different cell lines and experimental conditions.
One study directly comparing this compound and the pan-Akt inhibitor MK-2206 in non-small cell lung cancer (NSCLC) cell lines found that both inhibitors had similar effects on the expression of p-GSK-3β.[1] However, the study noted that this compound was significantly more effective at reducing NSCLC cell survival. Another study demonstrated that MK-2206 caused a dose-dependent decrease in the phosphorylation of GSK3β in breast cancer cell lines. Similarly, A-443654 has been shown to reduce p-GSK3 levels in a dose-responsive manner.
Experimental Protocols
Accurate assessment of p-GSK3 levels is paramount for evaluating the efficacy of Akt inhibitors. Western blotting is the most common technique for this purpose.
Experimental Workflow for Assessing p-GSK3 Levels
Figure 2: A typical experimental workflow for Western blot analysis.
Detailed Western Blot Protocol for p-GSK3α/β (Ser21/9)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, MCF-7, or other relevant cancer cell lines) at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound or alternative inhibitors (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-GSK3α/β (Ser21/9) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize the data, strip the membrane and re-probe with antibodies against total GSK3 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
Conclusion
This compound serves as a valuable tool for investigating the role of Akt1 in the regulation of GSK3 phosphorylation. While direct quantitative comparisons of its potency against other Akt inhibitors in modulating p-GSK3 levels are limited, the available evidence consistently demonstrates its ability to decrease the phosphorylation of GSK3, a key downstream event of Akt inhibition. For researchers aiming to assess the downstream effects of this compound, a well-optimized Western blot protocol is essential for obtaining reliable and reproducible data. The comparative information and detailed methodologies provided in this guide are intended to facilitate the design and execution of such experiments, ultimately contributing to a deeper understanding of the intricate Akt/GSK3 signaling network.
References
- 1. This compound, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A-674563: A Comparative Efficacy Analysis Against Other Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of A-674563's Performance with Alternative Akt Inhibitors, Supported by Experimental Data.
The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway, a cascade frequently dysregulated in human cancers. Its central role in promoting cell survival, proliferation, and growth has made it a prime target for therapeutic intervention. This compound has emerged as a potent, orally bioavailable inhibitor of Akt1. This guide provides a comprehensive comparison of the efficacy of this compound with other notable Akt inhibitors, presenting key experimental data, detailed methodologies, and a visualization of the targeted signaling pathway to aid in research and development decisions.
Comparative Efficacy of Akt Inhibitors
The in vitro potency of this compound and other selected Akt inhibitors is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, offer a quantitative comparison of their activity against the three Akt isoforms: Akt1, Akt2, and Akt3.
| Inhibitor | Type | Akt1 | Akt2 | Akt3 | Reference |
| This compound | ATP-Competitive | 11 nM (Ki) | - | - | [1][2] |
| A-443654 | ATP-Competitive | 160 pM (Ki) | Equal potency to Akt1 | Equal potency to Akt1 | [3][4] |
| MK-2206 | Allosteric | 8 nM (IC50) | 12 nM (IC50) | 65 nM (IC50) | [5] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 nM (IC50) | 7 nM (IC50) | 7 nM (IC50) | |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 nM (IC50) | 18 nM (IC50) | 8 nM (IC50) |
Note: IC50 and Ki values are dependent on assay conditions, particularly ATP concentration for ATP-competitive inhibitors. Direct comparison should be made with caution.
This compound demonstrates high potency for Akt1. Its structurally related predecessor, A-443654, exhibits even greater potency and inhibits all three Akt isoforms equally. In comparison, MK-2206, an allosteric inhibitor, shows selectivity for Akt1 and Akt2 over Akt3. Capivasertib and Ipatasertib are potent pan-Akt inhibitors, targeting all three isoforms with low nanomolar IC50 values.
A study comparing this compound with the pan-Akt inhibitor MK-2206 in non-small cell lung cancer (NSCLC) cell lines found that this compound was significantly more effective at reducing cell survival. The enhanced efficacy of this compound in this context was attributed to a combination of Akt1 inhibition and off-target effects on CDK2.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to characterize Akt inhibitors.
In Vitro Kinase Assay (Determination of Ki/IC50)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt protein.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity of a specific Akt isoform by 50% (IC50) or to determine the inhibition constant (Ki).
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at or near the Km concentration for the specific Akt isoform)
-
Peptide substrate (e.g., a biotinylated peptide derived from a known Akt substrate like GSK3)
-
[γ-³³P]ATP or a fluorescence-based detection system (e.g., HTRF, Caliper mobility shift)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO and then dilute further in kinase buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the assay plate wells.
-
Add the Akt enzyme to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-³³P]ATP if using a radiometric assay).
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at room temperature, ensuring the reaction is in the linear range.
-
Terminate the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For fluorescence-based assays, the addition of a detection reagent mixture terminates the reaction.
-
Detect the amount of phosphorylated substrate. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, read the plate on a suitable plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration and the Km of ATP for the enzyme.
Cell-Based Proliferation Assay (Determination of EC50)
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.
Objective: To determine the effective concentration of an inhibitor that reduces cell proliferation by 50% (EC50).
Materials:
-
Cancer cell line of interest (e.g., a line with a known PI3K/Akt pathway alteration)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test inhibitor at various concentrations
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test inhibitor in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT/MTS) or signal generation (CellTiter-Glo).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
PI3K/Akt Signaling Pathway and Inhibitor Action
The following diagram illustrates the PI3K/Akt signaling pathway and the mechanisms of action for different classes of Akt inhibitors.
Caption: PI3K/Akt signaling pathway and points of inhibitor intervention.
This guide provides a foundational comparison of this compound with other Akt inhibitors. The selection of an appropriate inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the genetic background of the cells, and the desired selectivity profile. The provided data and protocols aim to facilitate a more informed decision-making process.
References
A-674563 in Combination Therapy: A Comparative Analysis of Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, making it a prime target in oncology. A-674563, a potent and selective inhibitor of Akt1, has been investigated for its potential to enhance the efficacy of conventional chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound with other chemotherapies, supported by available preclinical data.
Synergistic Potential of this compound with Paclitaxel in Prostate Cancer
Preclinical studies have demonstrated a significant synergistic interaction between this compound and the microtubule-stabilizing agent, paclitaxel, in a prostate cancer model. In a PC-3 prostate cancer xenograft model, the combination of this compound and paclitaxel resulted in a statistically significant improvement in antitumor efficacy compared to paclitaxel monotherapy[1]. Notably, this compound alone did not exhibit significant antitumor activity, highlighting its role as a chemosensitizer in this context[1][2].
Quantitative Analysis of Antitumor Efficacy
The following table summarizes the in vivo efficacy of this compound in combination with paclitaxel in the PC-3 prostate cancer xenograft model.
| Treatment Group | Dosing Regimen | Antitumor Efficacy | Statistical Significance (vs. Paclitaxel alone) |
| Vehicle Control | - | - | - |
| This compound | 40 mg/kg/day, p.o. | No significant monotherapy activity | - |
| Paclitaxel | 15 mg/kg/day, i.p. (on days 20, 24, and 28) | Tumor growth inhibition | - |
| This compound + Paclitaxel | 40 mg/kg/day this compound (p.o.) + 15 mg/kg/day Paclitaxel (i.p., on days 20, 24, and 28) | Significantly improved tumor growth inhibition | P < 0.002[1] |
p.o. - orally; i.p. - intraperitoneally
Other Chemotherapy Combinations
Currently, publicly available data on the synergistic effects of this compound with other chemotherapeutic agents are limited. The primary focus of published preclinical research has been on its combination with paclitaxel. Further investigations are warranted to explore the potential of this compound to synergize with other classes of chemotherapy drugs, such as platinum-based agents, antimetabolites, or topoisomerase inhibitors.
Experimental Protocols
In Vivo Synergy Study in PC-3 Prostate Cancer Xenograft Model
A detailed experimental protocol for the in vivo assessment of the synergistic effect of this compound and paclitaxel is outlined below.
1. Cell Line and Animal Model:
-
Cell Line: PC-3 human prostate adenocarcinoma cells.
-
Animal Model: Male severe combined immunodeficient (SCID) mice.
2. Tumor Implantation:
-
PC-3 cells are harvested and injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a mean volume of approximately 270 mm³ before the initiation of treatment[1].
3. Treatment Groups and Dosing:
-
Vehicle Control Group: Administered the vehicle used for both this compound and paclitaxel.
-
This compound Monotherapy Group: this compound administered orally (p.o.) at a dose of 40 mg/kg/day.
-
Paclitaxel Monotherapy Group: Paclitaxel administered intraperitoneally (i.p.) at a dose of 15 mg/kg/day on days 20, 24, and 28 post-tumor inoculation.
-
Combination Therapy Group: this compound administered p.o. at 40 mg/kg/day for 21 days, and paclitaxel administered i.p. at 15 mg/kg/day on days 20, 24, and 28.
4. Efficacy Assessment:
-
Tumor volume is measured at regular intervals using calipers.
-
The tumor volume is calculated using the formula: (length x width²) / 2.
-
The statistical significance of the difference in tumor growth between the treatment groups is determined using appropriate statistical tests.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: this compound and Paclitaxel synergistic pathway.
Caption: In vivo xenograft experiment workflow.
Conclusion
The available preclinical evidence strongly suggests a synergistic relationship between the Akt1 inhibitor this compound and the chemotherapeutic agent paclitaxel in the context of prostate cancer. This synergy appears to be driven by the chemosensitizing effect of this compound, which enhances the cytotoxic activity of paclitaxel. While these findings are promising, further research is needed to explore the synergistic potential of this compound with a broader range of chemotherapies and in other cancer types. The detailed experimental protocol provided serves as a foundation for designing future studies to validate and expand upon these initial observations.
References
A Comparative Guide to the Kinase Selectivity of A-674563
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of A-674563, a potent Akt1 inhibitor, with other notable Akt inhibitors. The information presented herein is intended to assist researchers in making informed decisions when selecting kinase inhibitors for their studies by providing objective performance data and outlining the experimental methodologies used to generate this data.
Introduction to this compound
This compound is an orally active and selective inhibitor of Akt1 (Protein Kinase Bα) with a reported Ki of 11 nM in cell-free assays.[1][2] It is an ATP-competitive inhibitor and has been shown to block the phosphorylation of downstream Akt targets.[1] The selectivity of any kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicities. This guide focuses on the cross-reactivity of this compound with a panel of other kinases to provide a clear picture of its selectivity.
Kinase Selectivity Profiles: A Comparative Analysis
The following tables summarize the inhibitory activity of this compound and other well-characterized Akt inhibitors against a panel of kinases. This allows for a direct comparison of their selectivity profiles.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Family | Kinase Target | This compound Kᵢ (nM) | Fold Selectivity vs. Akt1 |
| AGC | Akt1 | 11 | 1 |
| AGC | PKA | 16 | 1.5 |
| AGC | PKCγ | 1200 | 109 |
| AGC | PKCδ | 360 | 33 |
| CMGC | CDK2 | 46 | 4.2 |
| CMGC | GSK-3β | 110 | 10 |
| CMGC | ERK2 | 260 | 24 |
| CAMK | MAPK-AP2 | 1100 | 100 |
| Other | RSK2 | 580 | 53 |
| Other | CK2 | 5400 | 491 |
| Other | Chk1 | 2600 | 236 |
| TK | SRC | 13000 | 1182 |
Data compiled from multiple sources.[1][3]
Table 2: Comparative Selectivity of Akt Inhibitors
| Kinase Target | This compound (Kᵢ, nM) | A-443654 (Fold Selectivity vs. Akt1) | GSK690693 (IC₅₀, nM) | MK-2206 (IC₅₀, nM) |
| Akt1 | 11 | 1 | 2 | 5-8 |
| Akt2 | - | 1 | 13 | 12 |
| Akt3 | - | 1 | 9 | 65 |
| PKA | 16 | 40 | 24 | >10,000 |
| PKCγ | 1200 | >1000 | 2-21 (isozymes) | - |
| CDK2 | 46 | - | - | >10,000 |
| GSK-3β | 110 | - | - | - |
| AMPK | - | - | 50 | - |
| PAK4/5/6 | - | - | 10/52/6 | - |
Data compiled from multiple sources. Note: MK-2206 is an allosteric inhibitor and is reported to be highly selective with no significant inhibition of over 250 other protein kinases at concentrations up to 10 µM.
Experimental Protocols
The following section details the methodology used for the in vitro kinase assays to determine the inhibitory activity of this compound.
In Vitro Akt1 Kinase Assay
This assay measures the phosphorylation of a peptide substrate by the Akt1 enzyme in the presence of the inhibitor.
-
Enzyme: Recombinant His-tagged full-length human Akt1.
-
Substrate: Biotinylated mouse Bad peptide.
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT.
-
ATP: 5 µM, supplemented with 0.5 µCi of [γ-³³P]ATP.
-
Peptide Substrate Concentration: 5 µM.
-
Enzyme Concentration: 60 ng of Akt1 per reaction.
-
Inhibitor: this compound at various concentrations.
-
Assay Procedure:
-
The kinase reaction is initiated by mixing the enzyme, substrate, and inhibitor in the reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated for 30 minutes at room temperature.
-
The reaction is terminated by the addition of 50 µL of a stop buffer containing 0.1 M EDTA (pH 8.0) and 4 M NaCl.
-
The biotinylated phosphopeptide is captured on streptavidin-coated plates.
-
The amount of incorporated ³³P is quantified using a scintillation counter.
-
-
Data Analysis: IC₅₀ values are determined by fitting the inhibition data to a four-parameter logistic equation. Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the Akt signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Discussion and Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of Akt1. While it shows good selectivity against many kinases, particularly those outside the AGC and CMGC families, it does exhibit cross-reactivity with some closely related kinases. Notably, this compound inhibits PKA with only slightly lower potency than Akt1 and also shows activity against CDK2. This is an important consideration for researchers using this compound, as off-target inhibition of PKA or CDK2 could confound experimental results.
In comparison, the allosteric inhibitor MK-2206 displays a much cleaner selectivity profile, with little to no off-target activity reported against a large panel of kinases. The pan-Akt inhibitor GSK690693, while potent against all Akt isoforms, also shows significant inhibition of other AGC family kinases like PKA and PKC.
The choice of an appropriate Akt inhibitor will depend on the specific experimental context. For studies where isoform selectivity for Akt1 is paramount and some off-target activity against PKA and CDK2 can be controlled for or is less of a concern, this compound is a valuable tool. However, for experiments requiring the highest degree of selectivity to avoid confounding variables, a more selective compound like MK-2206 might be preferable, keeping in mind its different mechanism of action as an allosteric inhibitor.
Researchers are encouraged to carefully consider the selectivity data presented here and in the primary literature when designing their experiments and interpreting their results.
References
Confirming Akt1 Inhibition: A Comparative Guide to Phospho-Specific Antibodies
For researchers, scientists, and drug development professionals, accurately confirming the inhibition of Akt1, a critical node in cell signaling pathways, is paramount. This guide provides an objective comparison of methods utilizing phospho-specific antibodies to detect the phosphorylation status of Akt1, offering insights into their performance and supported by experimental data and detailed protocols.
The serine/threonine kinase Akt1, also known as protein kinase B alpha (PKBα), is a pivotal regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its activation is a multi-step process involving phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[1][3] Consequently, monitoring the phosphorylation state of Ser473 is a widely accepted method for assessing Akt1 activity. This guide focuses on the use of phospho-specific antibodies that recognize the phosphorylated Ser473 residue (p-Akt1 Ser473) to confirm the efficacy of potential inhibitors.
Performance Comparison of p-Akt1 (Ser473) Detection Methods
The choice of methodology for detecting p-Akt1 (Ser473) depends on various factors, including the sample type, required throughput, and the nature of the desired data (qualitative vs. quantitative). The following tables summarize the key features of the most common immunoassays.
Table 1: Comparison of ELISA Kits for p-Akt1 (Ser473) Detection
| Feature | Cell Signaling Technology PathScan® #7160[4] | Assay Genie Akt1 (Phospho-Ser473) Kit | Thermo Fisher Scientific Human AKT1 [pS473] Kit | Abcam Phospho-AKT1 (S473) Kit (ab279731) |
| Assay Type | Solid Phase Sandwich ELISA | Cell-Based Fluorometric ELISA | Solid Phase Sandwich ELISA | Sandwich ELISA |
| Sample Type | Cell Lysates | Cultured Cells (lysate-free) | Fresh or Frozen Human Cell Lysates | Human Cell Lysates |
| Reactivity | Human, Mouse, Rat | Not specified | Human, Mouse, Rat | Human, Mouse |
| Detection Method | Colorimetric | Fluorometric | Colorimetric | Colorimetric |
| Assay Time | ~4 hours | Not specified | 4 hours | Not specified |
| Key Feature | Detects endogenous levels of phospho-Akt1 (Ser473). Inhibition by LY294002 demonstrated. | High throughput and sensitive, monitors phosphorylation and expression profile in cells. | Rigorously validated, recognizes natural and recombinant p-Akt1. | Quantitative measurement of human phospho-AKT1. |
Table 2: Overview of Immunoassay Techniques for p-Akt1 (Ser473) Detection
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| Western Blot | Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. | Widely used, provides information on protein size. | Semi-quantitative, lower throughput, requires more sample. | Confirmation of protein presence and phosphorylation status in cell lysates. |
| ELISA | Capture and detection of the target protein in a microplate well using specific antibodies. | High throughput, quantitative, sensitive. | Can be affected by antibody specificity and matrix effects. | Screening of inhibitors, quantitative analysis of p-Akt1 levels. |
| Flow Cytometry | Intracellular staining of cells in suspension followed by analysis on a flow cytometer. | Single-cell analysis, multiparametric measurements. | Requires cell suspension, fixation/permeabilization can affect epitopes. | Analysis of p-Akt1 in heterogeneous cell populations. |
| Immunohistochemistry (IHC) | Detection of proteins in tissue sections using specific antibodies. | Provides spatial information on protein localization within tissues. | Can be challenging to quantify, subject to artifacts. | Analysis of p-Akt1 expression and localization in tissue samples. |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key experimental techniques.
Western Blot Protocol for Phospho-Akt1 (Ser473)
This protocol is adapted from standard western blotting procedures for phosphorylated proteins.
-
Cell Lysis:
-
Treat cells with the Akt1 inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-Akt1 (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt1.
-
ELISA Protocol for Phospho-Akt1 (Ser473)
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.
-
Plate Preparation:
-
A microplate is pre-coated with a capture antibody specific for Akt1.
-
-
Sample Incubation:
-
Add cell lysates and standards to the wells and incubate to allow the Akt1 protein to bind to the capture antibody.
-
-
Washing:
-
Wash the wells to remove unbound material.
-
-
Detection Antibody Incubation:
-
Add a detection antibody that specifically recognizes p-Akt1 (Ser473).
-
-
Secondary Antibody and Substrate Incubation:
-
Add an HRP-conjugated secondary antibody that binds to the detection antibody.
-
Wash the wells and add a TMB substrate to develop a colorimetric signal.
-
-
Measurement:
-
Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of p-Akt1 (Ser473).
-
Intracellular Flow Cytometry Protocol for Phospho-Akt1 (Ser473)
This protocol outlines the general steps for intracellular staining of p-Akt1.
-
Cell Preparation and Stimulation:
-
Harvest cells and treat with an Akt1 inhibitor or stimulus.
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde to preserve the phosphorylation state.
-
Permeabilize the cells with methanol to allow antibody access to intracellular epitopes.
-
-
Antibody Staining:
-
Incubate the cells with a fluorochrome-conjugated antibody specific for p-Akt1 (Ser473).
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the cell population of interest and quantify the fluorescence intensity, which corresponds to the level of p-Akt1 (Ser473).
-
Immunohistochemistry (IHC) Protocol for Phospho-Akt1 (Ser473)
This is a representative protocol for detecting p-Akt1 in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval to unmask the antigen.
-
-
Blocking:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for p-Akt1 (Ser473).
-
-
Detection:
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the slides for microscopic examination.
-
Visualizing Key Concepts
To better understand the underlying biology and experimental workflows, the following diagrams are provided.
Figure 1: Simplified Akt1 signaling pathway highlighting the key phosphorylation events.
Figure 2: Experimental workflow for confirming Akt1 inhibition via Western Blot.
References
Evaluating the Specificity of A-674563 in Kinase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the kinase inhibitor A-674563 with other commonly used Akt inhibitors, supported by experimental data and detailed protocols to aid in the critical evaluation of its specificity.
This compound is a potent, orally available, and ATP-competitive inhibitor primarily targeting Akt1, a key node in the PI3K/Akt signaling pathway that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making Akt an attractive therapeutic target.[4] While this compound exhibits high affinity for Akt1, a thorough assessment of its off-target effects is crucial for the accurate interpretation of experimental results and for predicting potential therapeutic windows and side effects.
Comparative Kinase Selectivity
To contextualize the specificity of this compound, this guide compares its inhibitory activity with other well-characterized Akt inhibitors: A-443654 (a pan-Akt inhibitor), MK-2206 (an allosteric pan-Akt inhibitor), and Ipatasertib (GDC-0068, a pan-Akt inhibitor).[5] The following tables summarize the available quantitative data on the inhibition of various kinases by these compounds.
| Kinase | This compound Ki (nM) | A-443654 Ki (nM) | MK-2206 IC50 (nM) | Ipatasertib (GDC-0068) IC50 (nM) |
| Akt1 | 11 | - | 12 | 5 |
| Akt2 | - | - | 12 | 18 |
| Akt3 | - | - | 65 | 8 |
| PKA | 16 | >40-fold selective for Akt | - | 3100 (>620-fold selective) |
| PKC | >30-fold selective for Akt1 | - | - | - |
| Cdk2 | 46 | - | - | - |
| Inhibitor | EC50 (µM) for Tumor Cell Proliferation | Notes |
| This compound | 0.4 | In vitro |
| A-443654 | - | More potent in vivo than this compound |
| MK-2206 | - | Effective in reducing NSCLC cell survival |
| Ipatasertib | - | Inhibits cell cycle progression and viability of cancer cell lines |
Table 2: Cellular Potency of this compound and Comparator Akt Inhibitors. EC50 (half-maximal effective concentration) reflects the concentration of a drug that gives half of the maximal response, in this case, the inhibition of tumor cell proliferation.
Experimental Protocols
Accurate assessment of kinase inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for common in vitro kinase assays used to generate the type of data presented above.
In Vitro Radiometric Kinase Assay ([33P]-ATP)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase. It is often considered the gold standard for its direct and sensitive nature.
Materials:
-
Purified recombinant kinase (e.g., Akt1)
-
Kinase-specific substrate peptide (e.g., biotinylated Bad peptide for Akt)
-
This compound and other inhibitors of interest
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
ATP solution
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Termination buffer (e.g., 0.1 M EDTA, pH 8.0, and 4 M NaCl)
-
Streptavidin-coated plates (for biotinylated substrates)
-
Scintillation counter
Procedure:
-
Prepare inhibitor dilutions: Serially dilute this compound and other inhibitors in the kinase reaction buffer.
-
Prepare reaction mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, substrate peptide, and the purified kinase enzyme.
-
Initiate reaction: Add the ATP solution and [γ-³³P]ATP to the master mix.
-
Dispense to assay plate: Quickly dispense the reaction mix into the wells of a microplate containing the pre-diluted inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30 minutes).
-
Terminate reaction: Stop the reaction by adding the termination buffer.
-
Capture substrate: If using a biotinylated substrate, transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding.
-
Wash: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel in each well using a scintillation counter.
-
Data analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration and plot the data to determine the IC₅₀ value.
In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive and high-throughput compatible method.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound and other inhibitors
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer-compatible microplates (e.g., white, opaque plates)
Procedure:
-
Inhibitor and enzyme addition: Add the serially diluted inhibitors to the wells of the microplate, followed by the diluted kinase enzyme.
-
Pre-incubation: Incubate briefly at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction initiation: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.
-
Kinase reaction incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 45-60 minutes).
-
Reaction termination and ATP depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature.
-
Signal generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature to stabilize the signal.
-
Data acquisition: Measure the luminescence using a microplate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ values.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's activity and the experimental processes for its evaluation, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for A-674563: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of A-674563, a potent and selective Akt1 inhibitor. By adhering to these procedures, laboratories can mitigate risks and maintain the highest standards of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several risks that necessitate careful handling.
Hazard Identification and Personal Protective Equipment (PPE):
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral, Category 2 | H300: Fatal if swallowed | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage | Safety glasses with side shields or goggles. |
| Toxic to Reproduction, Category 1B | H360: May damage fertility or the unborn child | In addition to standard PPE, consider double gloving and working in a certified chemical fume hood. |
| Specific Target Organ Toxicity (repeated exposure), Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must be conducted in a manner that ensures the safety of laboratory personnel and compliance with institutional and regulatory standards.
Experimental Protocol for Disposal of this compound:
-
Segregation of Waste:
-
All waste materials contaminated with this compound, including unused solid compound, solutions, contaminated personal protective equipment (gloves, lab coats), and labware (pipette tips, vials), must be segregated from non-hazardous waste streams.
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), CAS number (552325-73-2), and appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must identify the contents, including all solvents used.
-
Contaminated Materials: All disposable items that have come into contact with this compound should be placed in a designated hazardous waste bag or container.
-
-
Storage of Hazardous Waste:
-
Store all this compound waste in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
The final disposal of this compound waste must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
-
Decontamination Procedures
In the event of a spill or for routine cleaning of non-disposable equipment, the following decontamination protocol should be followed.
Experimental Protocol for Decontamination:
-
Spill Management:
-
In case of a spill, immediately alert others in the area and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a hazardous waste container.
-
-
Surface Decontamination:
-
After the bulk of the spill has been removed, decontaminate the affected surfaces.
-
Use a suitable solvent (e.g., ethanol or a detergent solution recommended by your EHS department) to wipe the area.
-
All cleaning materials must be disposed of as hazardous waste.
-
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the compound.
Personal protective equipment for handling A-674563
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of A-674563, a potent and selective Akt1 inhibitor. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times when handling the compound. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing. |
| Protective Suit | Recommended for large-scale operations or in case of a spill. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
| Respirator | May be required for spill cleanup or in situations with inadequate ventilation. Consult your institution's safety officer. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 1 year | |
| -80°C | Up to 2 years | ||
| In Solvent | -20°C | Up to 1 month | |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Solution Preparation
This compound is soluble in various organic solvents. The following table provides solubility data.
| Solvent | Solubility |
| DMSO | ~15 mg/mL |
| Ethanol | ~10 mg/mL |
| DMF | ~20 mg/mL |
Note: For in vivo studies, specific formulation protocols should be followed to ensure the compound's stability and bioavailability.
Experimental Protocol: Preparation of this compound for In Vivo Mouse Studies
This protocol details the preparation of this compound for oral administration in a mouse xenograft model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
5% Dextrose in water (D5W)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
In a chemical fume hood, weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the Dosing Solution:
-
On the day of administration, dilute the stock solution with 5% Dextrose to the final desired concentration for oral gavage.
-
For example, to prepare a 2 mg/mL dosing solution, add 100 µL of the 20 mg/mL stock solution to 900 µL of 5% Dextrose.
-
Vortex the dosing solution thoroughly before each administration to ensure a uniform suspension.
-
-
Administration:
-
Administer the freshly prepared solution to the mice via oral gavage at the specified dosage.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weigh paper, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent washes should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
